M3 of dolutegravir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3S,4R,5R)-5-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-2,3,4-trihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F2N3O10/c1-11-4-5-41-18-10-31-9-15(25(37)30-8-12-2-3-13(28)6-16(12)29)21(34)24(19(31)26(38)32(11)18)42-17-7-14(27(39)40)20(33)23(36)22(17)35/h2-3,6,9,11,14,17-18,20,22-23,33,35-36H,4-5,7-8,10H2,1H3,(H,30,37)(H,39,40)/t11-,14+,17-,18+,20-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCEQPHKUWNFL-HSSNMISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5CC(C(C(C5O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@@H]5C[C@@H]([C@H]([C@@H]([C@H]5O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F2N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485692-21-4 | |
| Record name | Dolutegravir o-beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485692214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOLUTEGRAVIR O-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAW8NTAVN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Structure of Dolutegravir's M3 Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure and metabolic formation of M3, a metabolite of the antiretroviral drug dolutegravir. Dolutegravir is an integrase strand transfer inhibitor (INSTI) critical in the treatment of HIV-1 infection.[1] A thorough understanding of its metabolic fate is paramount for drug development, safety assessment, and clinical pharmacology. This document details the structure of the M3 metabolite, presents quantitative data on dolutegravir's metabolic pathways, outlines the experimental protocols for its identification, and provides a visual representation of its formation.
The Metabolic Landscape of Dolutegravir
Dolutegravir undergoes extensive metabolism in the body primarily through three pathways: glucuronidation, oxidation, and a sequential oxidative defluorination followed by glutathione conjugation.[2] The major metabolic route is the formation of an inactive ether glucuronide (M2) by the UGT1A1 enzyme, accounting for a significant portion of the excreted dose.[2][3] Minor pathways include oxidation mediated by the cytochrome P450 enzyme CYP3A4.[2][3]
Structural Elucidation of the M3 Metabolite
The M3 metabolite of dolutegravir is a product of oxidation at the benzylic methylene bridge.[4] This enzymatic reaction, primarily catalyzed by CYP3A4, results in the formation of two diastereomeric hemiaminal intermediates.[4] These unstable intermediates are subsequently related to the N-dealkylated metabolite M1.[4] The oxidation occurs on the phenyl part of the dolutegravir molecule.[5]
Mass spectrometry has been a key analytical tool in determining the structure of M3. In UPLC-QTOFMS analysis, M3 was identified as an oxidized metabolite of dolutegravir.[5] The fragmentation pattern of M3 in MS/MS analysis shows characteristic ions at m/z 294, 277, and 143.[5] The presence of the fragmental ion at m/z 143 is indicative of oxidation on the phenyl group.[5]
Quantitative Overview of Dolutegravir Metabolism
The following table summarizes the quantitative data regarding the excretion and metabolic pathways of dolutegravir after a single oral administration.
| Parameter | Value | Primary Enzyme(s) | Reference |
| Total Recovery of Administered Dose | ~95.6% | N/A | [3] |
| Excretion in Feces | 64.0% | N/A | [2][3] |
| Excretion in Urine | 31.6% | N/A | [2][3] |
| Ether Glucuronide (M2) Formation | 18.9% of dose (in urine) | UGT1A1 | [2][3] |
| Oxidation Pathway (leading to M3) | 7.9% of dose | CYP3A4 | [2][3] |
| Oxidative Defluorination & Glutathione Conjugation | 1.8% of dose | Not specified | [2][3] |
Experimental Protocols for Metabolite Identification
The identification and characterization of dolutegravir metabolites, including M3, have been accomplished using advanced analytical techniques. A representative experimental protocol is detailed below.
Sample Preparation and Incubation:
-
System: Human Liver Microsomes (HLM) incubation.
-
Reaction Mixture: A typical incubation mixture would contain dolutegravir, HLM, and an NADPH-generating system in a suitable buffer.
-
Objective: To simulate the in vivo metabolism of dolutegravir in a controlled in vitro environment.
UPLC-QTOFMS Analysis:
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Elution Gradient: A gradient is used to separate the parent drug from its various metabolites. For example: 2% B for the first minute, then a linear increase to 95% B over 8 minutes, holding at 95% B for 4.5 minutes, followed by a return to initial conditions.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 50 °C.[5]
-
-
Mass Spectrometry Detection:
Metabolic Pathway for the Formation of M3
The following diagram illustrates the metabolic conversion of dolutegravir to its M3 metabolite through oxidation.
References
- 1. youtube.com [youtube.com]
- 2. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Formation Pathway of the Dolutegravir M3 Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the metabolic formation pathway of the M3 metabolite of dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The information presented is collated from in vitro and in vivo studies, offering insights into the enzymes responsible, quantitative data, and the experimental protocols utilized for its identification and characterization.
Introduction
Dolutegravir (DTG) undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary metabolic pathway is glucuronidation mediated by UGT1A1.[1][2][3][4][5] However, oxidative metabolism, although a minor pathway, also contributes to the biotransformation of dolutegravir.[3][4][5] One of the metabolites formed through this oxidative route is designated as M3. Understanding the formation of M3 is crucial for a comprehensive characterization of dolutegravir's metabolic profile and for assessing potential drug-drug interactions.
Dolutegravir M3 Metabolite Formation Pathway
The M3 metabolite of dolutegravir is an oxidized product of the parent drug.[6] In vitro studies utilizing human liver microsomes (HLM) have demonstrated that the formation of M3 is dependent on the presence of NADPH, indicating the involvement of cytochrome P450 (CYP) enzymes.[6]
Subsequent reaction phenotyping studies have identified CYP3A4 and CYP3A5 as the major enzymes responsible for the formation of the M3 metabolite .[6] Mass spectrometry analysis suggests that the oxidation occurs on the phenyl group of the dolutegravir molecule.[6] This oxidative biotransformation is considered a minor pathway in the overall metabolism of dolutegravir.[3][4][5]
Quantitative Data on Dolutegravir Metabolism
The following table summarizes the quantitative data related to the metabolism of dolutegravir, placing the formation of oxidative metabolites into the broader context of its overall biotransformation.
| Metabolic Pathway | Enzyme(s) Involved | Percentage of Administered Dose | Reference |
| Ether Glucuronidation | UGT1A1 (major), UGT1A3, UGT1A9 (minor) | 18.9% (ether glucuronide in urine) | [3][4][5] |
| Oxidation (including M3 formation) | CYP3A4 | 7.9% | [3][4][5] |
| Oxidative Defluorination and Glutathione Substitution | - | 1.8% | [3][4][5] |
Experimental Protocols
The identification and characterization of the M3 metabolite of dolutegravir have been achieved through a series of in vitro experiments. The key methodologies are detailed below.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to identify metabolites formed through CYP-dependent pathways.
-
Incubation Mixture:
-
Human Liver Microsomes (HLM): 1.0 mg/mL
-
Dolutegravir (DTG): 30 μM
-
NADPH: 1.0 mM
-
Buffer: 1x phosphate-buffered saline (PBS), pH 7.4
-
Final Volume: 100 μL
-
-
Control Groups:
-
Incubations without NADPH
-
Incubations without DTG
-
-
Reaction Conditions:
-
The mixture is incubated at 37°C for 1 hour with gentle shaking.
-
-
Reaction Termination:
-
The reaction is stopped by adding 100 μL of a methanol/acetonitrile mixture (1:1, v/v).
-
-
Sample Processing:
-
The mixture is vortexed for 1 minute.
-
Centrifugation at 15,000 rpm for 10 minutes to pellet the protein.
-
The supernatant is collected for analysis.
-
-
Analytical Method:
-
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOFMS) is used for the separation, detection, and identification of metabolites.[6]
-
Metabolite Identification and Structural Characterization
-
High-Resolution Mass Spectrometry (HRMS):
-
HRMS is employed to determine the accurate mass of the metabolites and their fragments.
-
For M3, the major MS/MS fragmental ions were observed at m/z 294, 277, and 143. The fragment at m/z 143 suggests that the oxidation occurred on the phenyl portion of the dolutegravir molecule.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For complete structural elucidation of metabolites like M3, NMR methods are required.[4]
-
Visualization of the M3 Formation Pathway
The following diagram illustrates the enzymatic conversion of dolutegravir to its M3 metabolite.
Caption: Metabolic pathway of dolutegravir to its M3 metabolite.
References
- 1. ClinPGx [clinpgx.org]
- 2. In vitro investigations into the roles of drug transporters and metabolizing enzymes in the disposition and drug interactions of dolutegravir, a HIV integrase inhibitor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 3A4 in the Metabolic Formation of Dolutegravir's M3 Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolutegravir (DTG), a cornerstone of modern antiretroviral therapy, undergoes extensive metabolism in humans. While primarily metabolized via glucuronidation by UGT1A1, a notable secondary pathway involves oxidation mediated by cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth examination of the role of CYP3A4 in the formation of the M3 metabolite of dolutegravir, a hydroxylated product. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to elucidate the metabolic pathway and investigatory methods.
Introduction
Dolutegravir is an integrase strand transfer inhibitor (INSTI) with a favorable pharmacokinetic profile that supports once-daily dosing without a pharmacokinetic booster.[1] Understanding its metabolic fate is crucial for predicting drug-drug interactions and variability in patient populations. The metabolism of dolutegravir is extensive, with the primary route being glucuronidation.[2] However, oxidative metabolism, particularly through CYP3A4, contributes to its clearance and the formation of several metabolites.[2][3] This guide focuses specifically on the M3 metabolite, an oxidized form of dolutegravir, and the central role of CYP3A4 in its generation.
Quantitative Data on Dolutegravir Metabolism
The following tables summarize the quantitative data available regarding the metabolism of dolutegravir, with a focus on the contribution of CYP3A4 and the formation of the M3 metabolite.
| Parameter | Value | Reference |
| Primary Metabolic Pathway | UGT1A1-mediated glucuronidation | [2] |
| Minor Metabolic Pathway | CYP3A4-mediated oxidation | [2][3] |
| Contribution of CYP3A4 to Overall Dolutegravir Metabolism | 7.9% of the administered dose | [2] |
Table 1: Overview of Dolutegravir Metabolic Pathways
| Enzyme | Relative Contribution to M3 Formation | Reference |
| CYP3A4 | Major Contributor (set as 100% relative abundance in one study) | [3] |
| CYP3A5 | Major Contributor | [3] |
| Other CYPs (e.g., 1A1, 1A2, 1B1, 2A6, 2B6, 2C8, 2C9, 2C18, 2C19, 2D6, 2E1) | Minor to negligible | [3] |
Table 2: Cytochrome P450 Isoforms Involved in M3 Metabolite Formation
Metabolic Pathway of Dolutegravir to M3
The formation of the M3 metabolite from dolutegravir is an oxidative process primarily catalyzed by CYP3A4. This reaction involves the hydroxylation of the dolutegravir molecule.
Caption: Metabolic conversion of dolutegravir to its M3 metabolite by CYP3A4.
Experimental Protocols
This section details the methodologies for investigating the role of CYP3A4 in dolutegravir M3 formation in vitro.
In Vitro Incubation with Human Liver Microsomes (HLM)
This protocol is designed to assess the metabolism of dolutegravir in a system containing a mixture of hepatic enzymes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Dolutegravir
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
-
Procedure:
-
Prepare an incubation mixture containing HLM (e.g., 1.0 mg/mL) and dolutegravir (e.g., 30 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle agitation for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Vortex the mixture and centrifuge to pellet the protein.
-
Analyze the supernatant for the presence of dolutegravir and its metabolites using LC-MS/MS.
-
In Vitro Incubation with Recombinant Human CYP Enzymes
This protocol allows for the specific assessment of individual CYP isoforms in dolutegravir metabolism.
-
Materials:
-
Recombinant human CYP3A4 enzyme (and other CYP isoforms for comparison)
-
Dolutegravir
-
NADPH
-
Phosphate buffered saline (PBS, pH 7.4)
-
Methanol (for reaction termination)
-
-
Procedure:
-
Prepare an incubation mixture in PBS containing the recombinant CYP enzyme (e.g., 15 pmol) and dolutegravir (e.g., 5 µM or 30 µM).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding NADPH (e.g., 1.0 mM).
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
Terminate the reaction by adding cold methanol.
-
Process the samples for LC-MS/MS analysis as described for HLM incubations.
-
Analytical Method: UPLC-MS/MS for Dolutegravir and Metabolite Quantification
A sensitive and specific analytical method is required to quantify dolutegravir and its metabolites.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example): [3]
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for dolutegravir and its metabolites.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating dolutegravir metabolism.
Caption: Workflow for in vitro investigation of dolutegravir metabolism.
Caption: Logical relationship of dolutegravir's primary metabolic pathways.
Conclusion
CYP3A4 plays a definitive, albeit minor, role in the overall metabolism of dolutegravir, being a key enzyme responsible for the formation of the M3 hydroxylated metabolite.[2][3] While the contribution of this pathway to the total clearance of dolutegravir is less than that of UGT1A1-mediated glucuronidation, it remains an important consideration in drug development and clinical pharmacology, particularly when assessing potential drug-drug interactions with strong inhibitors or inducers of CYP3A4. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of dolutegravir metabolism. Future research focusing on the specific enzyme kinetics of M3 formation by CYP3A4 would provide a more complete quantitative understanding of this metabolic pathway.
References
- 1. CYP3A4-mediated metabolism of artemisinin to 10β-hydroxyartemisinin with comparable anti-malarial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Oxidative Metabolism of Dolutegravir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of dolutegravir's oxidative metabolites. Dolutegravir, a cornerstone in the treatment of HIV-1 infection, undergoes extensive metabolism, with oxidative pathways playing a crucial, albeit minor, role in its biotransformation. Understanding these metabolic pathways is paramount for a complete pharmacological profile and for anticipating potential drug-drug interactions. This guide delves into the key oxidative metabolites, the enzymes responsible for their formation, quantitative data on their excretion, and detailed experimental protocols for their identification.
Overview of Dolutegravir's Oxidative Metabolism
Dolutegravir is primarily metabolized via glucuronidation, mediated by the enzyme UGT1A1.[1][2] However, oxidative metabolism, predominantly carried out by cytochrome P450 (CYP) enzymes, constitutes a notable secondary route of elimination.[1][2] The main oxidative pathways include benzylic hydroxylation, N-dealkylation, and oxidative defluorination.[1][2] These transformations lead to the formation of several key metabolites, which have been identified and characterized in both in vitro and in vivo studies.
Key Oxidative Metabolites of Dolutegravir
Several oxidative metabolites of dolutegravir have been identified, designated as M1, M2, M3, and M4 in various studies. It is important to note that metabolite nomenclature can differ between publications; for instance, M2 is identified as an ether glucuronide in some reports, while in others focusing on oxidative metabolites, it is characterized as a product of oxidative defluorination.[1][2] This guide will focus on the oxidative products.
Table 1: Summary of Dolutegravir's Key Oxidative Metabolites and Their Identification
| Metabolite | Description | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Key MS/MS Fragmental Ions (m/z) | Proposed Formation Pathway |
| M1 | N-dealkylated metabolite (loss of the 2,4-difluorobenzyl moiety) | 294.1075 | 277, 249, 177 | Hydrolysis of M3 (benzylic hydroxylation product) or direct N-dealkylation. Primarily mediated by CYP1A1 and CYP1B1. |
| M2 | Oxidative defluorination metabolite | 418.1398 | 294, 277, 125 | Loss of a fluorine atom and addition of an oxygen atom to the 2,4-difluorobenzyl ring. Primarily mediated by CYP3A4 and CYP3A5. |
| M3 | Benzylic hydroxylated metabolite | Not explicitly stated, but described as an oxidized DTG metabolite | 294, 277, 143 | Oxidation at the benzylic methylene group. Primarily mediated by CYP3A4. |
| M4 | Aldehyde metabolite | Not explicitly stated, but described as a novel metabolite | Not explicitly stated | Formation mediated by CYP1A1 and CYP1B1. |
Quantitative Analysis of Dolutegravir's Oxidative Metabolites
A human mass balance study using radiolabeled [¹⁴C]dolutegravir has provided quantitative data on the excretion of its metabolites.[1] While unchanged dolutegravir is the predominant component in feces, and the ether glucuronide is the main metabolite in urine, oxidative metabolites account for a smaller but significant portion of the excreted dose.[1]
Table 2: Excretion of Dolutegravir and its Oxidative Metabolites in Humans (% of Administered Dose)
| Component | Urine | Feces | Total | Primary Metabolic Pathway |
| Unchanged Dolutegravir | <1% | 53.1% | ~54% | - |
| Oxidation by CYP3A4 (including M3 and its hydrolysis product M1) | Not specified | 7.9% of total dose recovered as oxidative products | 7.9% | Oxidation |
| Oxidative Defluorination and Glutathione Substitution (related to M2) | Not specified | 1.8% of total dose recovered via this pathway | 1.8% | Oxidation |
| Total Oxidative Metabolites | - | ~9.7% | ~9.7% | - |
Note: The data represents the percentage of the administered dose. The majority of the dose is recovered as unchanged dolutegravir in feces and as the ether glucuronide metabolite in urine.[1]
Metabolic Pathways and Experimental Workflow
The biotransformation of dolutegravir into its oxidative metabolites involves a series of enzymatic reactions primarily occurring in the liver. The following diagrams illustrate the metabolic pathway and a general experimental workflow for the identification of these metabolites.
Caption: Metabolic pathway of dolutegravir's oxidative biotransformation.
Caption: Experimental workflow for identifying dolutegravir's oxidative metabolites.
Detailed Experimental Protocols
The following protocols are based on methodologies cited in the scientific literature for the in vitro identification of dolutegravir's oxidative metabolites.
In Vitro Metabolism of Dolutegravir in Human Liver Microsomes (HLM)
Objective: To generate and identify oxidative metabolites of dolutegravir using a pooled human liver microsomal system.
Materials:
-
Dolutegravir
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)
-
Methanol/Acetonitrile (1:1, v/v), chilled
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Prepare a stock solution of dolutegravir in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture with a final volume of 100 µL containing:
-
HLM (final concentration: 1.0 mg/mL)
-
Dolutegravir (final concentration: 30 µM)
-
PBS (pH 7.4)
-
-
Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1.0 mM.
-
Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 100 µL of chilled methanol/acetonitrile (1:1, v/v).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the mixture at 15,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis by UPLC-QTOF-MS.[2]
Metabolism of Dolutegravir using Recombinant Human CYP Enzymes
Objective: To identify the specific CYP isoforms responsible for the formation of dolutegravir's oxidative metabolites.
Materials:
-
Dolutegravir
-
Recombinant human CYP enzymes (e.g., CYP1A1, CYP1B1, CYP3A4, CYP3A5)
-
PBS (pH 7.4)
-
NADPH
-
Methanol/Acetonitrile (1:1, v/v), chilled
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Prepare a stock solution of dolutegravir.
-
In separate microcentrifuge tubes for each CYP isoform, prepare the incubation mixture with a final volume of 200 µL containing:
-
Recombinant CYP enzyme (final concentration: 15 pmol)
-
Dolutegravir (final concentration: 5 or 30 µM)
-
PBS (pH 7.4)
-
-
Pre-incubate the mixtures for 5 minutes at 37°C.
-
Initiate the reactions by adding NADPH to a final concentration of 1.0 mM.
-
Incubate for 60 minutes at 37°C.
-
Terminate the reactions and process the samples as described in the HLM protocol (steps 6-9).[2]
UPLC-QTOF-MS Analysis of Dolutegravir Metabolites
Objective: To separate and identify the oxidative metabolites of dolutegravir in the processed incubation samples.
Instrumentation and Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5-10 µL
-
Gradient Elution:
-
0.0–1.0 min: 2% B
-
1.0–9.0 min: 2–95% B
-
9.0–13.5 min: 95% B
-
13.5–13.6 min: 95–2% B
-
13.6–15.0 min: 2% B
-
-
Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: High-resolution mode, with data-dependent MS/MS fragmentation of potential metabolite ions.[2]
Data Analysis: Metabolites are identified based on their accurate mass measurement (mass error < 10 ppm) and the fragmentation patterns observed in their MS/MS spectra. Comparison with control incubations (lacking NADPH or dolutegravir) is crucial to distinguish true metabolites from background ions.
Conclusion
This technical guide provides a detailed framework for the identification and characterization of dolutegravir's oxidative metabolites. A thorough understanding of these metabolic pathways is essential for drug development professionals and researchers in the field of HIV therapeutics. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into the clinical implications of dolutegravir's oxidative metabolism. By employing the methodologies outlined herein, researchers can continue to refine our understanding of this important antiretroviral agent.
References
In Vitro Metabolism of Dolutegravir to M3: A Technical Guide
This technical guide provides an in-depth overview of the in vitro metabolism of dolutegravir (DTG) to its M3 metabolite, designed for researchers, scientists, and drug development professionals. The guide covers the metabolic pathway, key enzymes involved, experimental protocols for in vitro studies, and available quantitative data.
Introduction to Dolutegravir Metabolism
Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Its metabolism is a critical aspect of its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies have been instrumental in elucidating the metabolic pathways of dolutegravir, identifying the roles of various drug-metabolizing enzymes. Dolutegravir is primarily metabolized by UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes. The main pathways include glucuronidation, primarily by UGT1A1, and oxidation, with a notable contribution from CYP3A4.[1]
This guide focuses specifically on the formation of the M3 metabolite, a product of oxidation.
The M3 Metabolic Pathway
The M3 metabolite of dolutegravir is formed through an oxidative pathway. In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP3A4 and CYP3A5 as the major enzymes responsible for the formation of M3.[2] The oxidation is suggested to occur on the phenyl portion of the dolutegravir molecule.[2] The M3 metabolite is considered a minor biotransformation product in the overall metabolism of dolutegravir.[1]
The metabolic conversion of dolutegravir to its M3 metabolite can be depicted as a single oxidative step catalyzed by CYP3A4 and CYP3A5.
Quantitative Data on M3 Formation
Table 1: Relative Abundance of M3 Metabolite with Different Recombinant CYPs [2]
| Recombinant CYP Isozyme | Relative Abundance of M3 (%)* |
| CYP3A4 | 100 |
| CYP3A5 | Major Contributor** |
| Other CYPs | Minimal to no contribution |
*Relative abundance is set to 100% for the incubation with CYP3A4. Data is expressed as mean ± S.D. (n=3). **While CYP3A5 is stated to be a major contributor, a specific percentage relative to CYP3A4 for M3 formation is not provided in the source.
It is important to note that a precise quantitative breakdown of the contribution of CYP3A4 versus CYP3A5 to M3 formation has not been detailed.
Experimental Protocols
This section outlines a detailed methodology for conducting in vitro metabolism studies of dolutegravir to form the M3 metabolite, based on published research.[2]
In Vitro Metabolism of Dolutegravir in Human Liver Microsomes (HLMs)
This protocol describes the incubation of dolutegravir with human liver microsomes to assess the formation of the M3 metabolite.
Materials:
-
Dolutegravir
-
Human Liver Microsomes (HLMs)
-
1x Phosphate-Buffered Saline (PBS), pH 7.4
-
NADPH
-
Methanol/Acetonitrile (1:1, v/v)
-
Incubation tubes
-
Shaking water bath at 37°C
-
Centrifuge
Procedure:
-
Prepare the incubation mixture in a final volume of 100 µL containing:
-
HLMs (1.0 mg/mL)
-
Dolutegravir (30 µM)
-
NADPH (1.0 mM)
-
1x PBS (pH 7.4) to final volume
-
-
Include control groups in the absence of NADPH or dolutegravir.
-
Initiate the reaction by adding NADPH.
-
Incubate the mixture at 37°C for 1 hour with gentle shaking.
-
Terminate the reaction by adding 100 µL of cold methanol/acetonitrile (1:1, v/v).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes to pellet the protein.
-
Collect the supernatant for analysis.
Analysis of M3 Metabolite by LC-MS/MS
The supernatant from the in vitro incubation is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the M3 metabolite.
Instrumentation and Conditions (Example):
-
LC System: UPLC system
-
Mass Spectrometer: Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS)
-
Column: A suitable C18 column
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS/MS Analysis: Monitor for the specific precursor and product ions of the M3 metabolite. Based on fragmentation data, the major MS/MS fragmental ions of M3 are found at m/z 294, 277, and 143.[2]
Table 2: Example LC-MS/MS Parameters for Dolutegravir Analysis [3][4]
| Parameter | Value |
| LC Column | XBridge C18, 2.1 mm × 50 mm |
| Mobile Phase | 60:40 acetonitrile/water with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 420.1 (for Dolutegravir) |
| Product Ion (m/z) | 136.0 (for Dolutegravir) |
Note: The specific parameters for M3 metabolite detection would need to be optimized based on its exact mass and fragmentation pattern.
Experimental Workflow and Logic
The process of studying the in vitro metabolism of dolutegravir to M3 involves a logical sequence of steps, from incubation to analysis.
Conclusion
The in vitro metabolism of dolutegravir to its M3 metabolite is primarily a CYP3A4- and CYP3A5-mediated oxidative process. While the key enzymes have been identified and robust experimental protocols for in vitro assessment are available, a gap exists in the literature regarding the specific enzyme kinetics of M3 formation. Further research is warranted to determine the Michaelis-Menten constants (Km and Vmax) for this metabolic pathway, which would provide a more complete quantitative understanding of dolutegravir's oxidative metabolism. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with dolutegravir and investigating its metabolic fate.
References
- 1. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Discovery and Characterization of Dolutegravir's M3 Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and metabolic fate of M3, a minor oxidative metabolite of the human immunodeficiency virus (HIV-1) integrase inhibitor, dolutegravir (DTG). The information compiled herein is intended to support researchers, scientists, and drug development professionals in understanding the biotransformation of dolutegravir.
Introduction to Dolutegravir Metabolism
Dolutegravir is a potent, once-daily antiretroviral medication that is primarily eliminated through metabolism. The major pathway for its clearance is glucuronidation, predominantly mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1), leading to the formation of an inactive ether glucuronide (M2). However, oxidative metabolism also contributes to a lesser extent to the biotransformation of dolutegravir, with cytochrome P450 (CYP) enzymes playing a role. One of the products of this oxidative pathway is the M3 metabolite.
Discovery and Structural Elucidation of M3
The M3 metabolite of dolutegravir was identified through in vitro studies with human liver microsomes (HLMs) and in vivo human mass balance studies. Initial characterization using high-resolution mass spectrometry revealed that M3 is an oxidized metabolite of dolutegravir.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) were pivotal in the initial identification and structural characterization of M3. Mass spectral data indicated the addition of an oxygen atom to the dolutegravir molecule. The primary MS/MS fragmentation of dolutegravir is useful for distinguishing the difluorobenzyl group from the tricyclic core, aiding in the localization of metabolic modifications.
NMR Spectroscopy for Full Characterization
While mass spectrometry provided evidence for the presence of an oxidative metabolite, nuclear magnetic resonance (NMR) spectroscopy was required for the complete structural elucidation of M3. 1H NMR analysis indicated that the oxidation occurred on the prochiral benzylic methylene group of the difluorobenzyl portion of dolutegravir, resulting in the formation of a hemiaminal structure. It should be noted that the detailed NMR data for M3 have been cited as unpublished.
Quantitative Data on M3 Formation and Excretion
Quantitative analysis from a human mass balance study following a single oral dose of [14C]dolutegravir has provided insights into the contribution of the M3 pathway to the overall elimination of the drug.
| Parameter | Value | Reference |
| Metabolic Pathway | Oxidation | |
| Primary Enzyme | CYP3A4 | |
| M3-related Recovery in Excreta (as part of total oxidation) | 7.9% of the administered dose | |
| Enzyme Kinetics (Km, Vmax) | Not publicly available for M3 formation. |
Experimental Protocols
The following sections detail the methodologies employed in the discovery and characterization of the M3 metabolite of dolutegravir.
In Vitro Metabolism with Human Liver Microsomes
A representative protocol for the incubation of dolutegravir with human liver microsomes (HLMs) to generate the M3 metabolite is outlined below. This protocol is based on general practices for in vitro metabolism studies.
Objective: To generate and detect oxidative metabolites of dolutegravir, including M3, in an in vitro system.
Materials:
-
Dolutegravir
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: A typical incubation mixture in a final volume of 200 µL would consist of:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dolutegravir (e.g., 1-10 µM)
-
Human liver microsomes (e.g., 0.5-1.0 mg/mL protein concentration)
-
-
Pre-incubation: The mixture is pre-incubated for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile (e.g., 2 volumes).
-
Sample Processing: The terminated reaction mixture is centrifuged to precipitate the proteins.
-
Analysis: The supernatant is collected and subjected to LC-MS/MS analysis for the detection and characterization of metabolites.
LC-MS/MS Analysis for Metabolite Identification
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed.
Chromatographic Conditions (Representative):
-
Column: A suitable reverse-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a defined period.
-
Flow Rate: A typical flow rate for UHPLC is in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan MS and data-dependent MS/MS acquisition.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions for structural elucidation.
Data Analysis: The acquired data is processed using specialized software to identify potential metabolites based on their accurate mass, retention time, and fragmentation patterns compared to the parent drug.
Visualizations
Dolutegravir Metabolism Pathway
The following diagram illustrates the major metabolic pathways of dolutegravir, including the formation of the M3 metabolite.
Experimental Workflow for M3 Discovery and Characterization
This workflow diagram outlines the key steps involved in the identification and structural elucidation of the M3 metabolite.
Dolutegravir's Metabolic Journey in the Human Liver: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic profile of dolutegravir, a cornerstone antiretroviral agent, within human liver microsomes. A thorough understanding of its biotransformation is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring optimal therapeutic outcomes. This document synthesizes key findings on the enzymatic pathways responsible for dolutegravir's breakdown, presents quantitative kinetic data, and details the experimental methodologies used to elucidate these processes.
Core Metabolic Pathways: UGT1A1-Mediated Glucuronidation Dominates
Dolutegravir is extensively metabolized in the liver, with the primary route of elimination being glucuronidation, predominantly catalyzed by Uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1) . This process results in the formation of an inactive ether glucuronide, which is the principal metabolite found in plasma and urine[1][2][3].
While UGT1A1 is the major contributor, other UGT isoforms, including UGT1A3 and UGT1A9 , also play a minor role in dolutegravir's glucuronidation[4].
A secondary, less significant metabolic pathway involves oxidation, primarily mediated by Cytochrome P450 3A4 (CYP3A4) [1][4][5]. This oxidative pathway leads to the formation of a benzylic hydroxylated metabolite and its subsequent hydrolytic product[6][7]. Further investigations have also identified minor contributions from CYP1A1 and CYP1B1 in the formation of certain oxidative metabolites[6].
The metabolic cascade of dolutegravir in human liver microsomes is depicted in the following diagram:
Quantitative Analysis of Metabolic Enzyme Kinetics
The efficiency of the key metabolic pathways can be quantified by examining their enzyme kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
UGT-Mediated Glucuronidation Kinetics
The following table summarizes the kinetic parameters for dolutegravir glucuronidation by various UGT1A isoforms and pooled human liver microsomes (HLM).
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes (HLM) | 14.9 | 247.9 |
| Recombinant UGT1A1 | 7.6 | 134.0 |
| Recombinant UGT1A3 | 24.3 | 20.3 |
| Recombinant UGT1A9 | 16.2 | 10.3 |
| Recombinant UGT1A10 | 10.1 | 54.3 |
Data sourced from a study on the impact of UGT1A genetic variations on dolutegravir metabolism.
CYP-Mediated Oxidation Kinetics
While CYP3A4 is acknowledged as a contributor to dolutegravir's oxidative metabolism, specific Km and Vmax values for this reaction in human liver microsomes are not consistently reported in the literature. However, kinetic parameters for the formation of a specific oxidative metabolite (M4) by the minor contributors CYP1A1 and CYP1B1 have been estimated:
| Enzyme Source | Metabolite | Km (µM) |
| Recombinant CYP1A1 | M4 | 103.5 |
| Recombinant CYP1B1 | M4 | 127.5 |
Data sourced from a study on CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir.[6]
Experimental Protocols for In Vitro Metabolism Studies
The characterization of dolutegravir's metabolic profile relies on robust in vitro experimental methodologies. Below are representative protocols for assessing its metabolism in human liver microsomes.
Incubation Conditions for Metabolism Assays
A typical experimental workflow for evaluating dolutegravir metabolism is illustrated below:
Key Incubation Components:
-
Enzyme Source: Pooled human liver microsomes (HLM) or recombinant human CYP/UGT enzymes.
-
Substrate: Dolutegravir, with concentrations typically ranging from 5 µM to 300 µM for kinetic studies.
-
Cofactors:
-
For CYP-mediated reactions: NADPH (typically 1 mM).
-
For UGT-mediated reactions: UDP-glucuronic acid (UDPGA).
-
-
Buffer: Phosphate buffered saline (PBS) at pH 7.4 is commonly used.
-
Incubation Time: Varies depending on the specific assay, but often ranges from 30 to 60 minutes.
-
Temperature: Maintained at 37°C to mimic physiological conditions.
Analytical Methodology: LC-MS/MS for Metabolite Quantification
The separation and quantification of dolutegravir and its metabolites are predominantly achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Typical LC-MS/MS Parameters:
| Parameter | Description |
| LC Column | Reversed-phase columns such as Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or XBridge C18 (2.1 x 50 mm, 3.5 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Flow Rate | Typically around 0.5 mL/min. |
| Gradient Elution | A gradient of increasing mobile phase B is used to separate compounds of varying polarities. |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode. |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometers (e.g., QTOF). |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for dolutegravir and its metabolites to ensure selectivity and sensitivity. |
Conclusion
The metabolic profile of dolutegravir in human liver microsomes is well-characterized, with UGT1A1-mediated glucuronidation being the principal clearance pathway. CYP3A4-mediated oxidation serves as a minor route. The provided kinetic data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the metabolism of dolutegravir, predict potential drug interactions, and understand the impact of genetic polymorphisms on its disposition. This in-depth understanding is paramount for the continued safe and effective use of this critical antiretroviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of UGT1A1 gene polymorphisms on plasma dolutegravir trough concentrations and neuropsychiatric adverse events in Japanese individuals infected with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic assays of drug oxidation by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro investigations into the roles of drug transporters and metabolizing enzymes in the disposition and drug interactions of dolutegravir, a HIV integrase inhibitor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
Preliminary Investigation of Dolutegravir M3 Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolutegravir (DTG) is a potent second-generation integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. Its clinical efficacy is well-established, and its metabolic fate has been the subject of several investigations. This technical guide provides a preliminary investigation into the biological activity of the M3 metabolite of dolutegravir, an oxidized product of its metabolism. While direct quantitative data on the antiviral activity of the M3 metabolite is scarce in publicly available literature, this guide synthesizes the current understanding of dolutegravir's metabolism, the enzymatic pathways leading to the formation of M3, and the general scientific consensus on the contribution of its metabolites to the overall therapeutic effect. Furthermore, this guide outlines standard experimental protocols that would be employed to definitively determine the biological activity of the M3 metabolite.
Introduction to Dolutegravir Metabolism
Dolutegravir undergoes extensive metabolism in humans, with the parent drug being the predominant circulating component responsible for its potent antiviral activity.[1][2] The metabolic pathways are primarily mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1) and cytochrome P450 3A4 (CYP3A4).[1] Three main metabolic routes have been identified:
-
Glucuronidation: This is the major metabolic pathway, predominantly carried out by UGT1A1, leading to the formation of an ether glucuronide metabolite.
-
Oxidation: A minor pathway mediated by CYP3A4 results in the formation of oxidative metabolites.
-
Oxidative Defluorination and Glutathione Substitution: This is another minor pathway contributing to the biotransformation of dolutegravir.
The low systemic exposure to its metabolites suggests they do not significantly contribute to the overall pharmacological activity of dolutegravir.[2]
The M3 Metabolite of Dolutegravir
The M3 metabolite of dolutegravir is a product of oxidation, a metabolic process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, with some contribution from CYP3A5. While the exact structure of M3 is not consistently detailed across all public literature, it is characterized as an oxidized form of the parent compound.
Quantitative Data on Biological Activity
A comprehensive review of the existing scientific literature reveals a notable absence of specific quantitative data (e.g., IC50 or EC50 values) for the anti-HIV activity of the dolutegravir M3 metabolite. The general scientific consensus is that the metabolites of dolutegravir, due to their significantly lower concentrations in circulation compared to the parent drug, are not expected to possess clinically relevant antiviral activity. Studies on the overall metabolism of dolutegravir have concluded that unchanged dolutegravir is the primary active component.[1][2]
Table 1: Summary of Dolutegravir and its M3 Metabolite Properties
| Compound | Description | Primary Metabolic Enzyme | Reported Biological Activity (Anti-HIV) |
| Dolutegravir | Parent Drug | UGT1A1, CYP3A4 | Potent (IC90 for wild-type virus is 0.064 μg/ml)[3] |
| M3 Metabolite | Oxidized Metabolite | CYP3A4, CYP3A5 | Data not available in public literature; presumed to be insignificant. |
Experimental Protocols for Determining Biological Activity
To definitively assess the biological activity of the dolutegravir M3 metabolite, a series of standard in vitro assays would be required. The following are detailed hypothetical protocols based on established methodologies for evaluating antiviral compounds.
HIV-1 Replication Assay (EC50 Determination)
This assay determines the effective concentration of a compound that inhibits 50% of viral replication in cell culture.
Objective: To determine the EC50 value of the M3 metabolite against HIV-1.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4).
-
Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and IL-2 (for PBMCs).
-
Dolutegravir M3 metabolite (synthesized or isolated).
-
Dolutegravir (as a positive control).
-
p24 antigen ELISA kit.
Procedure:
-
Plate susceptible cells in a 96-well plate.
-
Prepare serial dilutions of the M3 metabolite and the dolutegravir control.
-
Add the diluted compounds to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plate for a defined period (e.g., 5-7 days) at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit.
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Integrase Inhibition Assay (IC50 Determination)
This biochemical assay measures the concentration of a compound required to inhibit 50% of the activity of the purified HIV-1 integrase enzyme.
Objective: To determine the IC50 value of the M3 metabolite against HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme.
-
Oligonucleotide substrates mimicking the viral DNA ends.
-
Target DNA.
-
Assay buffer containing necessary cofactors (e.g., Mg2+ or Mn2+).
-
Dolutegravir M3 metabolite.
-
Dolutegravir (as a positive control).
-
Detection system (e.g., fluorescence-based or radioactivity-based).
Procedure:
-
In a multi-well plate, combine the HIV-1 integrase enzyme, the viral DNA substrate, and the target DNA in the assay buffer.
-
Add serial dilutions of the M3 metabolite and the dolutegravir control to the wells.
-
Initiate the strand transfer reaction by adding the divalent cation cofactor.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and quantify the amount of integrated product using the chosen detection system.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Dolutegravir Metabolic Pathways
The following diagram illustrates the primary metabolic pathways of dolutegravir, leading to the formation of its major and minor metabolites, including M3.
Experimental Workflow for Biological Activity Assessment
The diagram below outlines the logical flow of experiments to characterize the biological activity of the dolutegravir M3 metabolite.
Conclusion
The preliminary investigation into the biological activity of the dolutegravir M3 metabolite indicates a significant gap in publicly available quantitative data. While the metabolic pathway leading to its formation via CYP3A4 oxidation is known, its contribution to the overall potent anti-HIV efficacy of dolutegravir is considered negligible due to its low systemic exposure. To definitively characterize the in vitro activity of the M3 metabolite, standard experimental protocols, including HIV-1 replication and integrase inhibition assays, would need to be performed. The information and proposed experimental workflows presented in this guide serve as a foundational resource for researchers and drug development professionals interested in further exploring the pharmacological profile of dolutegravir and its metabolites.
References
- 1. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetic, pharmacodynamic and drug-interaction profile of the integrase inhibitor dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the biotransformation of dolutegravir
An In-Depth Technical Guide to the Biotransformation of Dolutegravir
This guide provides a detailed overview of the metabolic fate of dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The content herein is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and visual representations of key processes.
Core Metabolic Pathways
Dolutegravir is extensively metabolized in humans, with biotransformation proceeding along three primary routes. The major pathway is glucuronidation, predominantly mediated by Uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1).[1][2][3][4] Minor contributions to glucuronidation are also made by UGT1A3 and UGT1A9.[4][5]
The second principal pathway involves oxidation, primarily catalyzed by Cytochrome P450 3A4 (CYP3A4).[1][2][3] This leads to the formation of a metabolite oxidized at the benzylic carbon.[2] More recent studies have also identified CYP1A1 and CYP1B1 as contributors to the formation of N-dealkylated and aldehyde metabolites, which may explain the increased clearance of dolutegravir observed in smokers.[6]
A third, minor pathway involves an oxidative defluorination followed by glutathione conjugation.[1][2] The primary circulating component in plasma remains unchanged dolutegravir, indicating minimal presystemic clearance.[1][2] The main metabolite found in plasma is an inactive ether glucuronide (M2), which cannot effectively chelate metal ions and is thus pharmacologically inactive.[1][2]
Quantitative Data on Dolutegravir Biotransformation
Quantitative analysis from a human mass balance study following a single 20 mg oral dose of [14C]dolutegravir provides a clear picture of its excretion and metabolic profile.[1][7]
Table 1: Excretion and Mass Balance of [14C]Dolutegravir in Humans
| Parameter | Mean Value (% of Administered Dose) | Range (% of Dose) |
| Total Recovery | 95.6% | 93.2% - 97.6% |
| Fecal Excretion | 64.0% | 59.4% - 72.0% |
| Urinary Excretion | 31.6% | 24.0% - 36.7% |
| Data from a human AME study with a single 20 mg oral dose of [14C]dolutegravir.[1][7] |
Table 2: Metabolite Profile of Dolutegravir in Human Excreta
| Component | Matrix | Mean % of Administered Dose | Description |
| Unchanged Dolutegravir | Feces | 53.1% | Primarily unabsorbed drug and biliary secretion |
| Total Metabolites | Urine & Feces | ~42.5% | Sum of all biotransformation products |
| Ether Glucuronide (M2) | Urine | 18.9% | Major metabolic product via UGT1A1 |
| Benzylic Oxidation (M7) & Hydrolysis Product (M1) | Urine & Feces | 7.9% | Products of CYP3A4-mediated oxidation |
| N-dealkylation Product (M1) | Urine | 3.6% | Hydrolytic product of M7 |
| Oxidative Defluorination/GSH Conjugate | Urine & Feces | 1.8% | Minor oxidative pathway |
| Distribution based on a human AME study.[1][2][7] The sum of M7 and M1 pathways is attributed to CYP3A4 oxidation, totaling 7.9% of the dose.[1] |
Table 3: In Vitro Contribution of Enzymes to Dolutegravir Metabolism
| Metabolic Pathway | Primary Enzyme | Other Contributing Enzymes |
| Glucuronidation | UGT1A1 | UGT1A3, UGT1A9, UGT1A10 |
| Oxidation | CYP3A4 | CYP1A1, CYP1B1 |
| In vitro studies have confirmed UGT1A1 as the most active isoform for dolutegravir glucuronidation.[4][8][9] CYP3A4 is the notable contributor to oxidative metabolism, with CYP1A1/1B1 also playing a role.[4][6] |
Experimental Protocols
The characterization of dolutegravir's biotransformation relies on a combination of in vivo human studies and in vitro enzymatic assays.
Human Absorption, Metabolism, and Excretion (AME) Study Protocol
This protocol outlines the key steps in a human mass balance study designed to trace the metabolic fate of dolutegravir.
Objective: To determine the pharmacokinetics, mass balance, and metabolic pathways of dolutegravir in healthy subjects.
Methodology:
-
Subject Recruitment: Healthy male subjects are enrolled after providing informed consent.
-
Dose Administration: A single oral dose of [14C]dolutegravir (e.g., 20 mg, 80 µCi) is administered as a suspension.[7]
-
Sample Collection:
-
Blood/Plasma: Serial blood samples are collected at predefined time points (e.g., pre-dose, and up to 216 hours post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Urine and Feces: All urine and feces are collected from pre-dose until radioactivity levels in excreta are negligible (typically up to 216 hours post-dose).[2]
-
-
Sample Analysis:
-
Total Radioactivity Measurement: Radioactivity in whole blood, plasma, urine, and fecal homogenates is quantified using liquid scintillation counting (LSC).
-
Pharmacokinetic Analysis: Plasma samples are analyzed for dolutegravir concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Metabolite Profiling: Pooled plasma, urine, and fecal homogenate samples are subjected to HPLC with radiochemical detection to separate dolutegravir from its metabolites.
-
-
Metabolite Identification:
-
Fractions corresponding to radioactive peaks are collected.
-
Structural characterization is performed using high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) to determine accurate mass and fragmentation patterns.[2]
-
For metabolites where MS data is insufficient for complete structural assignment, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.[2][10]
-
In Vitro Metabolism Protocol using Human Liver Microsomes (HLM)
Objective: To identify the metabolites of dolutegravir formed by hepatic enzymes and to assess metabolic stability.
Methodology:
-
Reagents Preparation:
-
HLM Stock: Pooled human liver microsomes are thawed on ice.
-
Buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactors: NADPH (for Phase I) and UDPGA (for Phase II) stock solutions are prepared. For UGT assays, alamethicin is added to the incubation mixture to permeabilize the microsomal membrane.[11]
-
Test Article: Dolutegravir stock solution is prepared in a suitable solvent (e.g., DMSO).
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine phosphate buffer, HLM (e.g., final concentration 0.5-1.0 mg/mL), and dolutegravir (e.g., final concentration 1-30 µM).[6][12]
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the cofactor(s) (e.g., 1 mM NADPH and/or 25 mM UDPGA).[6][13]
-
Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.[6]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol.[6]
-
-
Sample Processing:
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 rpm for 10 minutes) to pellet the precipitated protein.[6]
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.
-
In Vitro Glucuronidation Assay with Recombinant UGTs
Objective: To identify the specific UGT isoforms responsible for dolutegravir glucuronidation.
Methodology:
-
Enzyme Preparation: Use commercially available recombinant human UGT isoforms expressed in a suitable system (e.g., HEK293 cells or baculovirus-infected insect cells).[1]
-
Incubation Setup: The protocol is similar to the HLM assay, with the following modifications:
-
Analysis:
Analytical Methodologies
The quantification of dolutegravir and its metabolites from biological matrices is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Table 4: Example LC-MS/MS Parameters for Dolutegravir Quantification in Plasma
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile, using a stable isotope-labeled internal standard (e.g., [13C,d5]DTG).[15] |
| Chromatography | Reversed-phase HPLC or UPLC |
| Column | XBridge C18, 2.1 x 50 mm, 3.5 µm[15] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water containing 0.1% Formic Acid.[15] |
| Detection | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[15] |
| MRM Transitions (m/z) | Dolutegravir: 420.1 → 136.0 or 420 → 277; Internal Standard: 428.1 → 283.1 or 426 → 277[3][16] |
| Dynamic Range | Typically 5 to 10,000 ng/mL in plasma.[15] |
| Parameters are examples and may be optimized for specific applications and instrument setups. |
References
- 1. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Influence of age and co-medication on dolutegravir glucuronidation in paediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism, excretion, and mass balance of the HIV-1 integrase inhibitor dolutegravir in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dolutegravir metabolism: impact of genetic variations on uridine diphosphate glucuronosyltransferase subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
M3 metabolite of dolutegravir chemical properties
An In-depth Technical Guide on the Chemical Properties of the M3 Metabolite of Dolutegravir
Introduction
Dolutegravir (DTG) is a potent, second-generation integrase strand transfer inhibitor (INSTI) that is a cornerstone of modern antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection[1][2]. Its efficacy, high barrier to resistance, and favorable pharmacokinetic profile have made it a preferred agent in combination therapies[1][3]. The metabolism of dolutegravir is extensive, primarily occurring in the liver via glucuronidation mediated by UGT1A1, with a smaller contribution from cytochrome P450 (CYP) enzymes, particularly CYP3A4[2][3][4][5]. Understanding the chemical properties and metabolic pathways of its metabolites is crucial for a complete characterization of the drug's disposition and for assessing potential drug-drug interactions and safety profiles.
This technical guide focuses on the M3 metabolite of dolutegravir, a product of oxidative metabolism. We will provide a detailed overview of its chemical properties, the enzymatic pathways leading to its formation, and the experimental protocols used for its identification and characterization.
Chemical Properties of the M3 Metabolite
The M3 metabolite is an oxidized form of dolutegravir.[1][3] Mass spectral data indicate the addition of an oxygen atom to the parent molecule.[6] Specifically, the prochiral benzylic methylene group on the difluorobenzyl portion of dolutegravir is oxidized to form a hemiaminal.[6] This metabolite is a precursor to the N-dealkylated metabolite, M1.[3][6]
The chemical and physical properties of the M3 metabolite are summarized in the table below. Note that some databases may list different structures under the "M3" designation; the data presented here corresponds to the hydroxylated form.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉F₂N₃O₆ | PubChem |
| Molecular Weight | 435.4 g/mol | PubChem |
| IUPAC Name | (4R,12aS)-N-((2,4-difluorophenyl)(hydroxy)methyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][7]oxazine-9-carboxamide | Inferred from structure |
| Monoisotopic Mass | 435.12926659 Da | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 435.12926659 | PubChem |
| Topological Polar Surface Area | 136 Ų | PubChem |
| Heavy Atom Count | 31 | PubChem |
Metabolic Pathway of M3 Formation
Dolutegravir undergoes several biotransformation pathways in humans. While the primary route is glucuronidation (leading to metabolite M2), a minor but significant pathway involves oxidation by CYP3A enzymes to form the M3 metabolite.[3][4][8] Studies using recombinant CYP enzymes have confirmed that CYP3A4 is the major enzyme contributing to the formation of M3.[1] The M3 metabolite itself is an intermediate that can lead to the formation of the N-dealkylated metabolite M1.[3][6]
Experimental Protocols for Characterization
The identification and structural elucidation of the M3 metabolite have been accomplished through a combination of advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Incubation with Recombinant CYPs
To identify the specific enzymes responsible for M3 formation, dolutegravir was incubated with various recombinant human CYP enzymes.
-
Protocol: Dolutegravir (e.g., at a concentration of 30 μM) is incubated with individual recombinant CYP enzymes (such as CYP3A4, CYP3A5, etc.) in the presence of an NADPH-generating system.[1]
-
Analysis: The reaction mixtures are then analyzed by UPLC-QTOFMS to detect and quantify the formation of the M3 metabolite.
-
Outcome: These experiments demonstrated that CYP3A4 is the primary enzyme responsible for the conversion of dolutegravir to M3.[1]
UPLC-QTOFMS Analysis for Metabolite Identification
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is the core technique for separating and identifying dolutegravir and its metabolites from biological matrices.
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Elution Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 2% B), ramps up to a high percentage (e.g., 95% B) to elute the compounds, holds for a period, and then re-equilibrates at the initial conditions.[1] A sample gradient is: 2% B for 1 min, 2-95% B over 8 min, 95% B for 4.5 min, then re-equilibration.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 50 °C.[1]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion mode with electrospray ionization (ESI+).[1]
-
Analysis: High-resolution mass spectrometry is used to determine the accurate mass of the protonated molecular ion [M+H]⁺.[1] For M3, this reveals the addition of an oxygen atom compared to the parent drug.[6]
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is performed on the metabolite's molecular ion to generate a fragmentation pattern. The major MS/MS fragmental ions observed for M3 were at m/z 294, 277, and 143, which helps in confirming the site of modification.[1]
-
NMR Spectroscopy for Structural Elucidation
While mass spectrometry provides the elemental composition and fragmentation data, full structural characterization of complex metabolites like M3 often requires Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Protocol: The M3 metabolite is first isolated and purified from incubation mixtures or biological samples. Subsequently, one-dimensional (¹H NMR) and two-dimensional NMR experiments are conducted.
-
Analysis: ¹H NMR data for M3 indicated that the oxidation occurred on the prochiral benzylic methylene group of the molecule.[6] This level of detail is critical for definitively confirming the metabolite's structure.
Experimental and Analytical Workflow
The overall workflow for identifying and characterizing the M3 metabolite involves a logical progression from metabolic synthesis to detailed structural analysis.
Conclusion
The M3 metabolite of dolutegravir is a minor but important product of the drug's oxidative metabolism, formed primarily by the action of CYP3A4. Its chemical identity as a benzylic hydroxylated derivative has been rigorously established through advanced analytical techniques, including UPLC-QTOFMS and NMR spectroscopy. A thorough understanding of such metabolites is fundamental in the field of drug development, providing critical insights into the complete pharmacokinetic and safety profile of therapeutic agents like dolutegravir. The detailed experimental protocols outlined in this guide serve as a reference for researchers involved in the study of drug metabolism and pharmacokinetics.
References
- 1. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. M3 of dolutegravir | C27H29F2N3O10 | CID 131635205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: Quantification of Dolutegravir Metabolite M3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the M3 metabolite of dolutegravir in human plasma. Dolutegravir is an integrase strand transfer inhibitor widely used in the treatment of HIV-1 infection. Understanding its metabolic profile, including the quantification of metabolites like the hydroxylated form (M3), is crucial for comprehensive pharmacokinetic and drug metabolism studies. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of the dolutegravir M3 metabolite.
Introduction
Dolutegravir (DTG) is primarily metabolized via UGT1A1-mediated glucuronidation and to a lesser extent by cytochrome P450 (CYP) 3A4-mediated oxidation.[1] The oxidative metabolism leads to the formation of several metabolites, including a hydroxylated form designated as M3.[2] Accurate and precise measurement of these metabolites is essential for in-depth pharmacokinetic assessments and drug-drug interaction studies. The LC-MS/MS method presented here offers high sensitivity and selectivity for the quantification of the M3 metabolite in a complex biological matrix like human plasma.
Experimental Protocol
Materials and Reagents
-
Dolutegravir and its M3 metabolite reference standards
-
Stable isotope-labeled dolutegravir (e.g., DTG-d4) as an internal standard (IS)
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA), LC-MS grade
-
Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., 1 µg/mL of DTG-d4 in 50:50 ACN:water).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).[4]
-
Vortex briefly and inject a 5-10 µL aliquot into the LC-MS/MS system.[4]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
System: UPLC/HPLC system capable of binary gradient elution.
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm or equivalent.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 50°C.[4]
-
Injection Volume: 10 µL.[4]
-
Gradient Program:
-
Start with 2% Mobile Phase B, hold for 1.0 min.
-
Linearly increase to 95% Mobile Phase B over 8.0 min.
-
Hold at 95% Mobile Phase B for 4.5 min.
-
Return to 2% Mobile Phase B in 0.1 min.
-
Hold at 2% Mobile Phase B for 1.4 min for column re-equilibration.[4]
-
Mass Spectrometry (MS)
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters (example):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Data and Performance Characteristics
The following tables summarize typical performance characteristics for the quantification of dolutegravir, which can be used as a benchmark for the validation of the M3 metabolite assay.
Table 1: LC-MS/MS Instrument Parameters.
| Parameter | Dolutegravir (DTG) | Dolutegravir M3 | Internal Standard (DTG-d4) |
|---|---|---|---|
| Precursor Ion (m/z) | 420.1 | 436.1 | 423.1 |
| Product Ion (m/z) | 277.1 | TBD | 280.1 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
Table 2: Assay Validation Summary (Example based on Dolutegravir Assays).
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Inter-day Precision (%CV) | < 9.1% |
| Inter-day Accuracy (% Bias) | ≤ 6.5% |
| Recovery | ~85-95% |
Visualizations
Caption: Experimental workflow for M3 metabolite sample preparation.
Caption: Simplified metabolic pathway of Dolutegravir.
References
- 1. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. impactfactor.org [impactfactor.org]
- 4. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
Validated Assay for Dolutegravir and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that is a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection. Monitoring its plasma concentrations, along with those of its major metabolites, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal treatment outcomes. This document provides detailed application notes and protocols for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dolutegravir in human plasma. While detailed validated assays for its metabolites are not as readily available in the literature, this document also outlines the primary metabolic pathways of dolutegravir to guide the development of such assays.
Dolutegravir is primarily metabolized via glucuronidation by UGT1A1 to form an inactive ether glucuronide (M2), with minor contributions from CYP3A4-mediated oxidation.[1][2] Other minor metabolites include an N-dealkylated product (M1) and a product of benzylic oxidation (M3).[1][2] The majority of an administered dose of dolutegravir is eliminated in the feces as the unchanged drug, with metabolites primarily excreted in the urine.[1][2]
Experimental Protocols
This section details the validated LC-MS/MS method for the quantification of dolutegravir in human plasma.
Materials and Reagents
-
Dolutegravir reference standard
-
Dolutegravir stable isotopically labeled internal standard (e.g., ¹³C,d₅-DTG or [¹⁵N²H₇]dolutegravir)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Waters Atlantis T3, 50x2.1mm, 3μm or XBridge C18, 2.1 x 50 mm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (calibrator, quality control, or unknown).
-
Add 200 µL of a protein precipitation solution (acetonitrile or methanol containing the internal standard at a known concentration).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: Waters Atlantis T3 (50×2.1mm, 3μm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.450 mL/min
-
Gradient: A typical gradient starts at 35% B, increases to 95% B over 2 minutes, holds for 0.5 minutes, and then returns to the initial conditions for re-equilibration. The total run time is approximately 4 minutes.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dolutegravir: Precursor ion (m/z) 419.1 → Product ion (m/z) 277.1
-
Internal Standard (¹³C,d₅-DTG): Precursor ion (m/z) 425.1 → Product ion (m/z) 283.1
-
-
Note: Specific MRM transitions may vary slightly depending on the instrument and the stable isotope-labeled internal standard used.
-
Data Presentation: Assay Validation Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS assay for dolutegravir in human plasma.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dolutegravir | 5 - 10,000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| Dolutegravir | LLOQ | 5 | < 15 | < 15 | ± 20 |
| Low | 15 | < 10 | < 10 | ± 15 | |
| Medium | 500 | < 10 | < 10 | ± 15 | |
| High | 8,000 | < 10 | < 10 | ± 15 |
LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Dolutegravir | Low | 85 - 95 | 90 - 110 |
| Medium | 85 - 95 | 90 - 110 | |
| High | 85 - 95 | 90 - 110 |
Table 4: Stability
| Analyte | Condition | Duration | Stability (% of Nominal) |
| Dolutegravir | Bench-top (Room Temp) | 24 hours | 90 - 110 |
| Freeze-thaw Cycles | 3 cycles | 90 - 110 | |
| Long-term (-80°C) | 90 days | 90 - 110 |
Visualization of Workflows and Pathways
Caption: Experimental workflow for dolutegravir quantification.
Caption: Dolutegravir metabolic pathways.
Assay for Dolutegravir Metabolites: Considerations for Development
While a fully validated, publicly available LC-MS/MS method for the routine quantification of dolutegravir's metabolites is not readily found, the principles of the assay for the parent drug can be adapted. The primary challenges will be the synthesis or procurement of reference standards for the metabolites and their stable isotope-labeled internal standards.
A hypothetical approach for the simultaneous quantification of dolutegravir and its ether glucuronide metabolite (M2) would involve:
-
Standard and Internal Standard: Obtain certified reference standards for dolutegravir and its ether glucuronide metabolite. Ideally, stable isotope-labeled internal standards for both analytes should be used.
-
Sample Preparation: The protein precipitation method described for dolutegravir is likely to be effective for the extraction of the more polar glucuronide metabolite as well.
-
Chromatographic Separation: A gradient elution method will be essential to separate dolutegravir from its more polar metabolites. The initial mobile phase composition would likely have a higher aqueous component (e.g., 95% Mobile Phase A) to retain the glucuronide metabolite on the C18 column, followed by a gradient to elute the parent drug.
-
Mass Spectrometric Detection: Unique MRM transitions for the ether glucuronide metabolite would need to be optimized. This would involve determining the precursor ion (the protonated molecule [M+H]⁺) and identifying a stable, high-intensity product ion through fragmentation experiments.
-
Validation: The assay would require full validation according to regulatory guidelines, including assessments of linearity, precision, accuracy, recovery, matrix effects, and stability for both dolutegravir and its metabolite.
Conclusion
The presented LC-MS/MS method provides a robust and reliable means for the quantification of dolutegravir in human plasma, suitable for a range of research and clinical applications. While the quantification of its metabolites presents additional challenges, the provided information on dolutegravir's metabolic pathways and the principles of the parent drug assay offer a solid foundation for the development and validation of methods to simultaneously measure both dolutegravir and its key metabolites. This will enable a more comprehensive understanding of its disposition and pharmacology.
References
Application Notes & Protocols for the Isolation of M3 Muscarinic Acetylcholine Receptor from In Vitro Incubation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of the M3 muscarinic acetylcholine receptor (M3), a G protein-coupled receptor (GPCR), from in vitro cell cultures. The methodologies described herein are essential for researchers studying receptor structure, function, and pharmacology, as well as for professionals in drug development targeting the M3 receptor for various therapeutic areas.
The M3 receptor plays a crucial role in mediating the effects of acetylcholine in the central and peripheral nervous systems.[1] Its involvement in smooth muscle contraction, glandular secretion, and neurotransmission makes it a significant target for drugs treating conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders. Isolating the M3 receptor in a stable and functional form is a critical step for a wide range of downstream applications, including structural biology, ligand binding assays, and drug screening.
The isolation of GPCRs like M3 presents significant challenges due to their hydrophobic nature and low expression levels. The protocol outlined below describes a multi-step strategy involving cell lysis, receptor solubilization, and affinity purification to obtain a purified and functional M3 receptor.
M3 Receptor Signaling Pathway
The M3 receptor primarily couples to G proteins of the Gq/11 family. Upon activation by an agonist such as acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and gland secretion.
Experimental Protocol: Isolation of Tagged M3 Receptor
This protocol is designed for the isolation of an epitope-tagged M3 receptor (e.g., FLAG-tag, His-tag) expressed in a heterologous system, such as HEK293 or Sf9 cells. The use of an affinity tag greatly facilitates the purification process.
Experimental Workflow
The overall workflow for isolating the M3 receptor involves cell culture and expression, cell harvesting and membrane preparation, solubilization of the receptor from the cell membrane, and a two-step affinity purification process followed by size-exclusion chromatography for final polishing.
Materials and Reagents
Quantitative Data Summary
| Reagent/Parameter | Concentration/Value | Purpose |
| Solubilization Buffer | ||
| HEPES, pH 7.5 | 30 mM | Buffering agent |
| NaCl | 0.75 M | Salt for reducing non-specific interactions |
| Dodecyl maltoside (DDM) | 1% (w/v) | Non-ionic detergent for solubilization |
| Cholesterol hemisuccinate (CHS) | 0.03% (w/v) | Cholesterol analog for receptor stability |
| Glycerol | 30% (v/v) | Cryoprotectant and stabilizer |
| Iodoacetamide | 2 mg/mL | Cysteine protease inhibitor |
| Nickel-NTA Wash Buffer | ||
| HEPES, pH 7.5 | 20 mM | Buffering agent |
| NaCl | 0.75 M | Salt for reducing non-specific interactions |
| DDM | 0.1% (w/v) | Detergent to maintain solubility |
| CHS | 0.03% (w/v) | Cholesterol analog for receptor stability |
| Imidazole | 20-40 mM | Competitor for washing non-specific binders |
| Nickel-NTA Elution Buffer | ||
| HEPES, pH 7.5 | 20 mM | Buffering agent |
| NaCl | 0.75 M | Salt for reducing non-specific interactions |
| DDM | 0.1% (w/v) | Detergent to maintain solubility |
| CHS | 0.03% (w/v) | Cholesterol analog for receptor stability |
| Imidazole | 250 mM | Competitor for eluting the His-tagged protein |
| FLAG Wash Buffer | ||
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt for reducing non-specific interactions |
| DDM | 0.1% (w/v) | Detergent to maintain solubility |
| CHS | 0.03% (w/v) | Cholesterol analog for receptor stability |
| FLAG Elution | ||
| FLAG Peptide | 100-200 µg/mL | Competitive elution of FLAG-tagged protein |
| Size-Exclusion Chromatography Buffer | ||
| HEPES, pH 7.4 | 20 mM | Buffering agent |
| NaCl | 100 mM | Salt concentration |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 0.01% (w/v) | Detergent for stability |
| CHS | 0.001% (w/v) | Cholesterol analog for stability |
Step-by-Step Protocol
1. Cell Culture and M3 Receptor Expression
-
Culture HEK293 or Sf9 cells expressing the tagged M3 receptor using standard cell culture techniques.
-
Induce receptor expression as required by the expression system (e.g., with tetracycline for inducible systems).
-
Grow cells to the desired density for harvesting.
2. Cell Harvesting and Lysis
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors and incubate on ice.
-
Lyse the cells using a Dounce homogenizer.[2]
3. Membrane Solubilization
-
Centrifuge the cell lysate at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the Solubilization Buffer .[2]
-
Incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.
-
Centrifuge at high speed to pellet the insoluble material. The supernatant now contains the solubilized M3 receptor.
4. First Affinity Chromatography (e.g., Nickel-NTA for His-tagged M3)
-
Add Nickel-NTA agarose resin to the solubilized receptor supernatant and incubate for 2 hours with gentle stirring.[2]
-
Wash the resin with Nickel-NTA Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged M3 receptor from the resin using the Nickel-NTA Elution Buffer .[2]
5. Second Affinity Chromatography (e.g., Anti-FLAG for FLAG-tagged M3)
-
Pool the eluted fractions from the first affinity step.
-
Add anti-FLAG antibody-conjugated resin and incubate to capture the FLAG-tagged M3 receptor.
-
Wash the resin with FLAG Wash Buffer .
-
Elute the M3 receptor by competitive elution with a solution containing the FLAG peptide.
6. Size-Exclusion Chromatography (SEC)
-
Concentrate the eluate from the second affinity step.
-
Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with the Size-Exclusion Chromatography Buffer .[1]
-
Collect fractions and analyze for the presence of the M3 receptor by SDS-PAGE and Western blotting.
7. Analysis and Storage
-
Pool the fractions containing the purified M3 receptor.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the purified receptor and store at -80°C.
Troubleshooting and Considerations
-
Low Yield: Optimize detergent concentrations and solubilization time. Ensure efficient cell lysis and expression of the receptor.
-
Receptor Instability: Maintain low temperatures throughout the purification process. The inclusion of cholesterol analogs like CHS and glycerol can improve stability. Consider using alternative detergents such as Lauryl Maltose Neopentyl Glycol (LMNG) for enhanced stability.[1]
-
Non-specific Binding: Increase the salt concentration in the wash buffers and include a low concentration of a non-ionic detergent. Perform additional wash steps.
-
Verification of Functionality: The activity of the purified receptor can be assessed through ligand binding assays using a radiolabeled antagonist, such as [3H]-N-methylscopolamine.[1]
By following this detailed protocol, researchers can successfully isolate the M3 muscarinic acetylcholine receptor from in vitro incubation systems, enabling further investigation into its structure, function, and therapeutic potential.
References
Application of NMR in the Elucidation of Dolutegravir's M3 Metabolite Structure
Introduction
Dolutegravir, a potent integrase strand transfer inhibitor, is a cornerstone of modern antiretroviral therapy for the treatment of HIV-1 infection. Understanding its metabolic fate within the human body is crucial for a comprehensive assessment of its efficacy and safety profile. One of its minor metabolites, designated as M3, has been identified as an oxidized form of the parent drug. Early characterization using mass spectrometry suggested the addition of an oxygen atom to the 2,4-difluorobenzyl moiety of the dolutegravir molecule.[1] This application note details the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in the precise structural elucidation of the M3 metabolite, confirming its identity as a hemiaminal derivative formed by oxidation at the benzylic methylene group.[1]
The structural confirmation of metabolites is a critical step in drug development, providing insights into potential toxicities, drug-drug interactions, and overall pharmacological activity. High-resolution NMR, in conjunction with mass spectrometry, offers an unparalleled ability to define the exact molecular architecture of these biotransformation products.[2][3] This document provides a detailed protocol for the NMR analysis of dolutegravir's M3 metabolite, presents a comparative analysis of the NMR data of dolutegravir and its M3 metabolite, and illustrates the logical workflow of the structure elucidation process.
Data Presentation: Comparative NMR Analysis
The structural changes resulting from the metabolic oxidation of dolutegravir to the M3 metabolite are clearly reflected in their respective NMR spectra. The most significant alterations are observed in the chemical shifts of the protons and carbons in the immediate vicinity of the site of oxidation. The formation of a hemiaminal at the benzylic position leads to a notable downfield shift of the benzylic proton and a significant change in the chemical shift of the benzylic carbon.
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for dolutegravir and the elucidated M3 metabolite. The data for dolutegravir is based on published spectral information, while the data for the M3 metabolite is predicted based on the confirmed hemiaminal structure.
| Atom | Dolutegravir ¹H Chemical Shift (δ ppm) | M3 Metabolite ¹H Chemical Shift (δ ppm) (Predicted) | Dolutegravir ¹³C Chemical Shift (δ ppm) | M3 Metabolite ¹³C Chemical Shift (δ ppm) (Predicted) |
| Benzylic CH₂ | 4.50 (d) | 5.90 (s) | 45.3 | 95.0 |
| Ar-H (adjacent to CH-OH) | 7.00-7.03 (m) | 7.10-7.15 (m) | 111.2 | 111.5 |
| Ar-H (ortho to F) | 7.20-7.23 (m) | 7.30-7.35 (m) | 103.9 | 104.2 |
| Ar-H (meta to F) | 7.33 (dd) | 7.40-7.45 (m) | 130.6 | 131.0 |
| Amide NH | 8.30 (s) | 8.50 (s) | - | - |
| Hydroxyl OH | - | 6.50 (br s) | - | - |
Experimental Protocols
A comprehensive suite of NMR experiments is required for the unambiguous structure elucidation of drug metabolites. The following protocols outline the key steps from sample preparation to the acquisition of one-dimensional (1D) and two-dimensional (2D) NMR data.
Sample Preparation
The isolation and purification of the M3 metabolite from a biological matrix (e.g., urine or plasma) is a prerequisite for NMR analysis. This is typically achieved through a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
-
Materials:
-
Lyophilized M3 metabolite isolate
-
Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Internal standard (e.g., tetramethylsilane - TMS)
-
-
Protocol:
-
Dissolve approximately 10-50 µg of the purified M3 metabolite in 0.5 mL of a suitable deuterated solvent (CD₃OD or DMSO-d₆ are commonly used for polar metabolites).
-
Add a small amount of an internal standard (e.g., TMS at 0 ppm) for accurate chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
-
NMR Data Acquisition
Data acquisition is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe to maximize sensitivity, which is crucial for analyzing small sample quantities.[4]
-
Instrumentation:
-
600 MHz NMR Spectrometer with a cryoprobe
-
Standard 1D and 2D pulse sequences
-
-
1D ¹H NMR:
-
Pulse Sequence: zg30
-
Number of Scans: 128 or higher (depending on sample concentration)
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2 seconds
-
-
1D ¹³C NMR:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or higher
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings within the molecule.
-
Pulse Sequence: cosygpqf
-
Number of Increments: 256 in F1
-
Number of Scans: 16 per increment
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded proton and carbon atoms.
-
Pulse Sequence: hsqcedetgpsisp2.2
-
Number of Increments: 256 in F1
-
Number of Scans: 32 per increment
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
-
Pulse Sequence: hmbcgplpndqf
-
Number of Increents: 256 in F1
-
Number of Scans: 64 per increment
-
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of dolutegravir to its M3 metabolite and the general workflow for NMR-based structure elucidation.
Caption: Metabolic conversion of dolutegravir to its M3 metabolite.
Caption: Workflow for NMR-based structure elucidation of metabolites.
Conclusion
The application of a suite of 1D and 2D NMR experiments was instrumental in the definitive structure elucidation of the dolutegravir M3 metabolite. The observed changes in the NMR spectra, particularly the significant downfield shift of the benzylic proton and carbon signals, provided conclusive evidence for the formation of a hemiaminal at the benzylic methylene group of the 2,4-difluorobenzyl moiety. This detailed structural information is vital for a thorough understanding of the metabolic profile of dolutegravir, contributing to its safe and effective use in clinical practice. The protocols and workflow described herein represent a robust and reliable approach for the characterization of drug metabolites, a critical activity in modern drug discovery and development.
References
Application Note: High-Resolution Mass Spectrometry for M3 Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of drug metabolites are critical components of drug discovery and development. Understanding the metabolic fate of a new chemical entity (NCE) is essential for evaluating its efficacy, pharmacokinetic properties, and potential for toxicity. Metabolites can range from being inactive to pharmacologically active or even toxic. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for these studies.[1] The high mass accuracy and resolution of modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), enable the determination of the elemental composition of metabolites and their fragments, facilitating their structural elucidation.[2][3][4] This application note provides a detailed protocol for the identification of an "M3" metabolite, representing a product of sequential metabolic transformations, using LC-HRMS.
Core Principles of HRMS in Metabolite Identification
The fundamental advantage of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of ions with high precision, typically with a mass accuracy of less than 5 ppm.[2][3] This level of accuracy allows for the confident assignment of elemental formulas to parent drugs and their metabolites. When coupled with tandem mass spectrometry (MS/MS), HRMS provides structural information through the analysis of fragmentation patterns, which is crucial for identifying the site of metabolic modification.
Experimental Protocols
This section details the methodologies for the identification of an M3 metabolite from in vitro and in vivo samples.
In Vitro Metabolite Identification using Human Liver Microsomes (HLM)
Objective: To generate and identify metabolites of a parent drug in a controlled in vitro system that mimics hepatic metabolism.
Materials:
-
Parent drug solution (10 mM in DMSO)
-
Human Liver Microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., GOLDPool™ NADPH Regenerating System)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Incubator/shaker
Protocol:
-
Incubation:
-
In a microcentrifuge tube, combine 5 µL of the parent drug solution (10 mM), 485 µL of phosphate buffer (0.1 M, pH 7.4), and 5 µL of HLM (20 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for 60 minutes.
-
Prepare a control sample without the NADPH regenerating system to serve as a negative control.
-
-
Sample Quenching and Protein Precipitation:
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Preparation for LC-HRMS Analysis:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an LC-MS vial for analysis.
-
In Vivo Metabolite Identification from Plasma
Objective: To extract and identify metabolites from a plasma sample after administration of the parent drug.
Materials:
-
Plasma sample containing the drug and its metabolites
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
Protein Precipitation:
-
To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.
-
-
Supernatant Collection and Concentration:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
LC-HRMS Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Agilent Q-TOF) coupled to a UHPLC system.
LC Method:
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
HRMS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Resolution: 70,000.
-
Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS2) of the top 5 most intense ions.
-
Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV).
Data Presentation and Analysis
The high-resolution full-scan data is processed to identify potential metabolites. This is often done by searching for expected mass shifts corresponding to common metabolic transformations and comparing the chromatograms of the test samples with control samples.
Quantitative Data Summary
The following tables provide a summary of key quantitative data used in HRMS-based metabolite identification.
Table 1: Comparison of High-Resolution Mass Spectrometry Instruments
| Instrument Type | Typical Mass Resolution | Typical Mass Accuracy | Key Strengths |
| Time-of-Flight (TOF) | 40,000 - 60,000 | < 5 ppm | Fast acquisition speed, good for screening.[2] |
| Orbitrap | 60,000 - 240,000 | < 3 ppm | High resolution and mass accuracy.[2] |
| FT-ICR | > 1,000,000 | < 1 ppm | Ultra-high resolution, excellent for complex mixtures.[2] |
Table 2: Common Adduct Ions in ESI-MS
| Positive Ion Mode | Mass Difference | Negative Ion Mode | Mass Difference |
| [M+H]⁺ | +1.0078 | [M-H]⁻ | -1.0078 |
| [M+NH₄]⁺ | +18.0344 | [M+Cl]⁻ | +34.9689 |
| [M+Na]⁺ | +22.9898 | [M+HCOO]⁻ | +44.9977 |
| [M+K]⁺ | +38.9637 | [M+CH₃COO]⁻ | +59.0133 |
Data sourced from Waters Corporation Knowledge Base.[5]
Table 3: Example HRMS Data for a Hypothetical Drug and its M3 Metabolite
Assumed Parent Drug (DrugX) Formula: C₂₀H₂₅N₃O₂; Monoisotopic Mass: 355.1947 M3 Metabolite: Dihydroxylation (+32) and Glucuronidation (+176)
| Ion | Chemical Formula | Calculated m/z ([M+H]⁺) | Measured m/z | Mass Error (ppm) | Proposed Structure |
| DrugX | C₂₀H₂₆N₃O₂⁺ | 356.2025 | 356.2022 | -0.84 | Parent Drug |
| M1 | C₂₀H₂₆N₃O₃⁺ | 372.1974 | 372.1971 | -0.81 | Hydroxylated DrugX |
| M2 | C₂₀H₂₆N₃O₄⁺ | 388.1923 | 388.1920 | -0.77 | Dihydroxylated DrugX |
| M3 | C₂₆H₃₄N₃O₁₀⁺ | 564.2244 | 564.2240 | -0.71 | Glucuronide of M2 |
Table 4: Representative MS/MS Fragmentation of M3 Metabolite
| Precursor Ion (m/z) | Fragment Ion (m/z) | Mass Loss | Proposed Fragment |
| 564.2240 | 388.1920 | 176.0320 | Loss of glucuronic acid moiety |
| 564.2240 | 370.1815 | 194.0425 | Loss of glucuronic acid and water |
| 388.1920 | 370.1815 | 18.0105 | Loss of water from M2 |
Visualizations
Metabolic Pathway of M3 Formation
References
Practical Guide to Dolutegravir Metabolite Analysis: Application Notes and Protocols
This document provides a comprehensive guide for the analysis of dolutegravir and its metabolites in biological matrices. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment of dolutegravir.
Introduction to Dolutegravir Metabolism
Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and managing potential drug-drug interactions. Dolutegravir is extensively metabolized in the liver, with the majority of the dose being eliminated as metabolites in the feces and urine.[2][3]
The primary metabolic pathway for dolutegravir is glucuronidation, predominantly mediated by the enzyme UGT1A1.[3][4] This results in the formation of an inactive ether glucuronide, which is the principal metabolite found in plasma and urine.[3][4]
Minor metabolic pathways include oxidation by cytochrome P450 3A4 (CYP3A4) and a pathway involving oxidative defluorination followed by glutathione conjugation.[3][4] More recent studies have also identified CYP1A1 and CYP1B1 as enzymes contributing to the formation of certain oxidative metabolites.[5] Unchanged dolutegravir is the main component found in feces, suggesting that a significant portion of the drug is not absorbed or is subject to biliary excretion.[2]
Analytical Methodologies for Dolutegravir and Metabolite Quantification
A variety of analytical methods have been developed and validated for the quantification of dolutegravir in different biological matrices. The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, making it suitable for detecting low-level metabolites.
Summary of Analytical Methods
The following table summarizes key parameters from published analytical methods for dolutegravir quantification.
| Matrix | Analytical Method | Sample Preparation | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Human Plasma | LC-MS/MS | Protein Precipitation | 5 | 5 - 10,000 | [6][7] |
| Human Plasma | UPLC-UV | Protein Precipitation | 250 | 250 - 10,000 | [2] |
| Human Hair | LC-MS/MS | Sonication & Incubation | 0.005 (pg/mg) | 5 - 10,000 (pg/mL extract) | [8] |
| Human Breast Milk | LC-MS/MS | Protein Precipitation | 0.5 | 0.5 - 1,000 | [9] |
LLOQ : Lower Limit of Quantification
Experimental Protocols
This section provides detailed protocols for the analysis of dolutegravir and its metabolites in human plasma using LC-MS/MS, based on commonly cited methodologies.
Protocol 1: Quantification of Dolutegravir in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for the clinical pharmacokinetic assessment of dolutegravir.[6][7]
3.1.1. Materials and Reagents
-
Dolutegravir reference standard
-
Dolutegravir stable isotope-labeled internal standard (e.g., [¹³C,d₅]-Dolutegravir)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
3.1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To a 20 µL aliquot of plasma in a microcentrifuge tube, add 120 µL of acetonitrile containing the internal standard (e.g., 10 ng/mL).[6]
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at approximately 2,655 x g for 5 minutes.[6]
-
Transfer a 20 µL aliquot of the supernatant to a new tube and dilute with 120 µL of 0.1% formic acid in water.[6]
-
Vortex briefly and inject onto the LC-MS/MS system.
3.1.3. Liquid Chromatography Conditions
-
Column: XBridge C18, 2.1 x 50 mm, 3.5 µm particle size[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B[6][7]
-
Flow Rate: 0.475 mL/min[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 5 µL[6]
3.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Temperature: 450°C[8]
-
Ion Spray Voltage: 5500 V[8]
3.1.5. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Visualizations
Dolutegravir Metabolic Pathway
The following diagram illustrates the major metabolic pathways of dolutegravir.
Caption: Major and minor metabolic pathways of dolutegravir.
Experimental Workflow for Dolutegravir Analysis in Plasma
This diagram outlines the typical workflow for the quantification of dolutegravir in plasma samples.
Caption: Workflow for dolutegravir quantification in plasma.
Conclusion
The analytical methods and protocols described provide a robust framework for the quantitative analysis of dolutegravir and its metabolites. The choice of method will depend on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. Proper validation of the analytical method is essential to ensure the accuracy and reliability of the results.
References
- 1. youtube.com [youtube.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive liquid chromatographic–tandem mass spectrometric methods for the quantitation of dolutegravir in human plasma and breast milk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing M3 Muscarinic Acetylcholine Receptor Formation Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the formation kinetics of the M3 muscarinic acetylcholine receptor (M3R), a key G protein-coupled receptor (GPCR) involved in numerous physiological processes and a critical target in drug development. The term "formation kinetics" is multifaceted and can encompass several dynamic processes, including receptor dimerization, ligand binding, conformational changes upon activation, and the subsequent formation of signaling complexes. This document outlines experimental setups to investigate these distinct kinetic events, offering insights into the receptor's function and its interaction with various ligands.
M3R Dimerization and Oligomerization Kinetics
The quaternary structure of GPCRs, including the formation of dimers and higher-order oligomers, is increasingly recognized as a crucial aspect of their function. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study the kinetics of these protein-protein interactions in living cells.
Principle of BRET for Dimerization Studies
BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (typically <10 nm). To study M3R dimerization, two populations of the receptor are expressed in the same cells: one fused to Rluc (M3R-Rluc) and the other to YFP (M3R-YFP). If the receptors form dimers, the donor and acceptor molecules are brought close enough for energy transfer to occur upon addition of the luciferase substrate (e.g., coelenterazine h). The kinetics of dimer formation or dissociation can be monitored by measuring the change in the BRET signal over time.
Experimental Protocol: BRET Saturation Assay for M3R Homodimerization
Objective: To determine the affinity and kinetics of M3R homodimer formation.
Materials:
-
HEK293 cells
-
Expression plasmids for M3R-Rluc and M3R-YFP
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well plates
-
Coelenterazine h substrate
-
BRET-compatible microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a constant amount of the M3R-Rluc plasmid and increasing amounts of the M3R-YFP plasmid. It is crucial to keep the total amount of transfected DNA constant by adding an empty vector.
-
Incubate the cells for 24-48 hours to allow for receptor expression.
-
-
BRET Measurement:
-
Harvest the transfected cells and resuspend them in a suitable buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).
-
Dispense the cell suspension into a white, clear-bottom 96-well plate.
-
Add the coelenterazine h substrate to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: one for the donor emission (e.g., 485 nm) and one for the acceptor emission (e.g., 530 nm).
-
To measure kinetics, record the BRET signal at regular intervals after the addition of a ligand that may modulate dimerization.
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Correct for background by subtracting the BRET ratio of cells expressing only the M3R-Rluc construct.
-
Plot the corrected BRET ratio as a function of the ratio of acceptor to donor expression (YFP/Rluc).
-
The resulting saturation curve can be fitted to a one-site binding hyperbola to determine the BRETmax (maximal BRET signal) and BRET50 (the acceptor/donor ratio required to reach 50% of BRETmax), which are related to the affinity of the dimer interaction.
Visualization of BRET Workflow
Troubleshooting & Optimization
Technical Support Center: Quantification of Dolutegravir M3 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of the dolutegravir M3 metabolite in plasma.
Introduction to the Challenge
Dolutegravir (DTG) is an antiretroviral medication primarily metabolized through glucuronidation to form the M2 metabolite. A minor pathway involves oxidation via the cytochrome P450 enzyme CYP3A4, producing the M3 metabolite, a hemiaminal intermediate. The quantification of M3 in plasma is challenging due to its very low concentrations, typically less than 1% of the parent drug levels in healthy individuals. This necessitates highly sensitive and specific analytical methods.
Metabolic Pathway of Dolutegravir
Caption: Metabolic pathway of dolutegravir highlighting the major (M2) and minor (M3) metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the M3 metabolite of dolutegravir difficult to quantify in plasma?
A1: The primary challenges in quantifying the dolutegravir M3 metabolite are:
-
Low Plasma Concentrations: M3 is a minor metabolite, with plasma levels reported to be less than 1% of the parent drug, dolutegravir.[1] This requires analytical methods with very high sensitivity.
-
Lack of Commercial Reference Standards: The availability of a certified reference standard for M3 is not well-documented, which is essential for the development and validation of a quantitative assay.[2]
-
Potential for Instability: As a hemiaminal intermediate, the M3 metabolite may be unstable, posing challenges during sample collection, storage, and analysis.
-
Matrix Effects: As with any bioanalytical method, endogenous components of plasma can interfere with the ionization of the analyte, potentially leading to inaccurate quantification.
Q2: Are there any validated analytical methods specifically for dolutegravir M3?
A2: Based on currently available public information, there are no widely published, validated analytical methods specifically for the quantification of dolutegravir M3 in human plasma. Most validated methods focus on the parent drug, dolutegravir.[3][4] However, the principles and techniques used for dolutegravir can be adapted to develop a method for M3.
Q3: What are the expected plasma concentrations of dolutegravir M3?
A3: While precise quantitative data for M3 is scarce, it is consistently reported as a minor metabolite.[5] Unchanged dolutegravir is the predominant circulating component in plasma.[5] The M3 metabolite is present at a mean value of less than 1% of the parent drug concentration in healthy volunteers.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during the development and execution of an analytical method for dolutegravir M3, largely based on established methods for the parent drug.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for M3 | Insufficient assay sensitivity. Low abundance of M3 in the sample. Degradation of the M3 metabolite. | Optimize mass spectrometry parameters (e.g., use a more sensitive instrument, optimize ionization source settings). Increase the sample extraction volume if possible. Ensure proper sample handling and storage conditions (e.g., store at -80°C, minimize freeze-thaw cycles).[6] |
| Poor Peak Shape | Inappropriate chromatographic conditions. Column degradation. | Optimize the mobile phase composition and gradient. Experiment with different analytical columns (e.g., C18, C8).[7] Ensure the column is properly equilibrated and maintained. |
| High Variability in Results | Inconsistent sample preparation. Matrix effects. Instability of the analyte in the processed sample. | Use a stable isotope-labeled internal standard for M3 if available; otherwise, use a structural analog. Evaluate different extraction techniques (e.g., solid-phase extraction may provide a cleaner extract than protein precipitation).[3] Assess and mitigate matrix effects by using different lots of plasma during validation.[7] Perform autosampler stability studies to ensure the analyte is stable during the analytical run. |
| Interference Peaks | Co-elution of endogenous plasma components or other metabolites. | Optimize the chromatographic separation to resolve the M3 peak from interfering peaks. Use high-resolution mass spectrometry to differentiate M3 from isobaric interferences. |
Experimental Protocols
While a specific protocol for M3 is not available, the following outlines a general workflow that can be adapted from validated methods for dolutegravir quantification in plasma.
General Analytical Workflow
Caption: A general workflow for the quantification of dolutegravir M3 in plasma using LC-MS/MS.
Sample Preparation (Example using Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard (ideally, a stable isotope-labeled M3).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions (Hypothetical)
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient tailored to resolve M3 from dolutegravir and other metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for M3 would need to be determined by infusing a pure standard.
Quantitative Data Summary
Due to the limited availability of public data on dolutegravir M3 plasma concentrations, the following table is illustrative and based on the reported relative abundance.
| Analyte | Reported Plasma Concentration | Reference |
| Dolutegravir (DTG) | Varies with dose and time; typically in the ng/mL to µg/mL range. | [8] |
| M3 Metabolite | < 1% of parent drug (DTG) concentration in healthy volunteers. | [1] |
Note: Researchers will need to determine the specific concentrations of M3 in their study population through a validated assay, as these levels could be influenced by factors such as co-administered medications that induce or inhibit CYP3A4.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. tga.gov.au [tga.gov.au]
- 3. Rapid and sensitive liquid chromatographic–tandem mass spectrometric methods for the quantitation of dolutegravir in human plasma and breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. gskpro.com [gskpro.com]
- 7. A Validated Method for Quantification of Dolutegravir Using Ultra Performance Liquid Chromatography Coupled With UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Overcoming Matrix Effects in M3 Analysis
Welcome to the technical support center for M3 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges posed by matrix effects in the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of M3 metabolites.
Troubleshooting Guide
This section addresses specific issues you may encounter during your M3 analysis experiments.
Q1: Why am I observing poor peak shape and inconsistent retention times for my M3 analyte?
A: Poor peak shape and retention time variability can be early indicators of significant matrix effects. Co-eluting matrix components can interfere with the analyte's interaction with the stationary phase.[1]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. Consider switching from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate the M3 analyte from interfering compounds. This can include modifying the mobile phase composition, adjusting the gradient, or changing the flow rate.
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape. Try diluting your sample to see if the peak shape improves.[2][3]
-
Q2: My M3 analyte signal is showing significant suppression or enhancement. How can I mitigate this?
A: Ion suppression or enhancement is a classic sign of matrix effects, where co-eluting compounds interfere with the ionization of the M3 analyte in the mass spectrometer source.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[2][4] Since the SIL-IS has nearly identical physicochemical properties to the M3 analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[5]
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help compensate for matrix effects by ensuring that both standards and samples are affected similarly.[6]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[3]
-
Q3: I'm seeing a high degree of variability between replicate injections. What could be the cause?
A: High variability is often a result of inconsistent matrix effects between samples. This can be particularly problematic when using different lots of biological matrix.
-
Troubleshooting Steps:
-
Evaluate Different Matrix Lots: During method development, it's crucial to assess the matrix effect across at least six different lots of the biological matrix to ensure the method's robustness.[7]
-
Standardize Sample Preparation: Ensure that your sample preparation protocol is highly consistent for all samples. Automation of sample preparation can help reduce variability.[8]
-
Implement a Robust Internal Standard Strategy: As mentioned, a suitable internal standard is critical for correcting variability.[7] Ensure the internal standard is added early in the sample preparation process to account for variations throughout the entire workflow.[5][9]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of M3 analysis?
A: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (the M3 metabolite). These components can include proteins, lipids, salts, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of the M3 analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal.[10] This can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][11]
Q2: How can I quantitatively assess the extent of matrix effects in my M3 analysis?
A: The "post-extraction spike" method is a widely accepted approach for quantifying matrix effects.[2][7] This involves comparing the peak response of the M3 analyte in a neat solution to the response of the analyte spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Ideally, the absolute matrix factor should be between 0.75 and 1.25 for a robust method.[7]
Q3: What is the best sample preparation technique to minimize matrix effects for M3 analysis?
A: The choice of sample preparation technique depends on the complexity of the matrix and the physicochemical properties of the M3 analyte. Here is a comparison of common techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[12][13] | Simple, fast, and inexpensive.[13] | Provides the least clean extracts; significant matrix effects may remain.[14] |
| Liquid-Liquid Extraction (LLE) | The M3 analyte is partitioned between two immiscible liquid phases (typically aqueous and organic) based on its solubility.[15][16] | Can provide cleaner extracts than PPT; effective for non-polar analytes.[14][16] | Can be labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate.[17] |
| Solid-Phase Extraction (SPE) | The M3 analyte is isolated from the matrix by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent.[18] | Provides the cleanest extracts, significantly reducing matrix effects; can be automated.[14][19] | More time-consuming and expensive than PPT and LLE; requires method development to select the appropriate sorbent and solvents.[14][20] |
Q4: How do I choose an appropriate internal standard for my M3 analysis?
A: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of your M3 analyte (e.g., deuterated or ¹³C-labeled).[5] A SIL-IS has the same chemical structure and physicochemical properties as the analyte, ensuring it behaves almost identically during sample preparation, chromatography, and ionization.[5][21] This allows it to effectively compensate for matrix effects and other sources of analytical variability.[21]
If a SIL-IS is not available, a structural analog can be used. However, it is crucial to demonstrate that the analog's behavior closely mimics that of the M3 analyte.[21]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample, add the internal standard.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent).
-
Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.[22][23]
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample, add the internal standard and a buffer to adjust the pH. The pH should be adjusted to ensure the M3 analyte is in a neutral form to facilitate its extraction into the organic phase.[15]
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 5-10 minutes to ensure efficient extraction.
-
Centrifuge at 2,000-3,000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) through the sorbent.[18][19]
-
Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., water or a buffer) that mimics the sample's solvent composition.[24]
-
Sample Loading: Load the pre-treated sample (to which the internal standard has been added) onto the cartridge.[18]
-
Washing: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining the M3 analyte on the sorbent.[18][19]
-
Elution: Elute the M3 analyte from the sorbent using a strong solvent.[18][19]
-
Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.
Visualizations
Caption: The mechanism of ion suppression in the mass spectrometer source.
Caption: A logical workflow for troubleshooting matrix effects in M3 analysis.
Caption: Comparison of common sample preparation workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully automated 96-well liquid-liquid extraction for analysis of biological samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Much Internal Standard Should Be Added in Targeted Metabolomics? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Liquid-liquid extraction [scioninstruments.com]
- 16. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 17. Liquid-liquid extraction technique for sample preparation [blog.interchim.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.jp]
- 23. Video: Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry [jove.com]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Dolutegravir Metabolite Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in dolutegravir metabolite profiling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Question 1: I am seeing low recovery of dolutegravir and its metabolites from plasma samples. What are the possible causes and solutions?
Answer:
Low recovery during sample preparation can be attributed to several factors, from initial sample handling to the extraction technique. Here's a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
-
Inadequate Protein Precipitation: Insufficient precipitation of plasma proteins can lead to the loss of analytes that remain bound.
-
Solution: Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is used. A common starting point is a 3:1 (v/v) ratio of solvent to plasma. Vortex the mixture thoroughly and ensure adequate centrifugation time and speed to form a compact protein pellet.
-
-
Analyte Instability: Dolutegravir may degrade under certain conditions. For instance, exposure to sunlight has been noted to potentially cause degradation[1].
-
Suboptimal Extraction Solvent: The choice of solvent can significantly impact extraction efficiency.
-
Solution: While acetonitrile is commonly used, methanol can also be effective. If low recovery persists, consider evaluating different extraction solvents or mixtures. For a more exhaustive extraction, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary, although these are more complex than protein precipitation.
-
Detailed Protocol: Protein Precipitation for Dolutegravir Analysis in Human Plasma
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C,d5-DTG)[1].
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis by LC-MS/MS.
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase to enhance sensitivity.
Chromatography (LC)
Question 2: I am observing poor peak shape and resolution for dolutegravir and its glucuronide metabolite. How can I improve my chromatographic separation?
Answer:
Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution can compromise the accuracy and precision of your analysis. Here are some common causes and solutions:
Possible Causes & Solutions:
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for achieving good separation of dolutegravir and its polar metabolites.
-
Solution: For reversed-phase chromatography, a common mobile phase consists of an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol. Adjusting the gradient slope, initial and final organic solvent percentage, and the pH of the aqueous phase can significantly improve peak shape and resolution.
-
-
Column Overload: Injecting too much sample can lead to broad and asymmetric peaks.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor chromatographic performance.
-
Solution: Use a guard column to protect the analytical column. If performance degrades, try flushing the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.
-
Experimental Workflow for LC Method Optimization
Caption: A workflow for troubleshooting poor chromatographic performance.
Mass Spectrometry (MS)
Question 3: My MS/MS signal for dolutegravir is weak and inconsistent. What steps can I take to improve it?
Answer:
A weak or unstable MS/MS signal can be due to issues with ionization, ion transmission, or the specific precursor-product ion transition being monitored.
Possible Causes & Solutions:
-
Suboptimal Ionization Source Parameters: The settings for the electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature, are crucial for efficient ionization.
-
Solution: Perform a systematic optimization of the ESI source parameters. This can be done by infusing a standard solution of dolutegravir and adjusting the parameters to maximize the signal intensity of the precursor ion.
-
-
Incorrect Precursor/Product Ion Selection: While there are published transitions, the optimal transition may vary slightly between instruments.
-
Solution: Confirm the precursor ion (e.g., [M+H]⁺) in a full scan mode. Then, perform a product ion scan to identify the most intense and stable fragment ions. The precursor/product transitions for dolutegravir are commonly m/z 420.1/136.0 or 420.1/277.1[3]. For an internal standard like DTG-IS, a common transition is m/z 428.1/283.1[3].
-
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of dolutegravir, leading to inconsistent results.
-
Solution: Improve the chromatographic separation to separate dolutegravir from interfering matrix components. A more rigorous sample cleanup method, such as SPE, may also be necessary. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Signaling Pathway for MS/MS Optimization
Caption: A logical flow for optimizing MS/MS detection of dolutegravir.
Quantitative Data Summary
Table 1: Published Dolutegravir Metabolite Distribution
| Metabolite | Percentage of Administered Dose | Primary Metabolic Pathway | Reference |
| Unchanged Dolutegravir (in feces) | ~53% | N/A (unabsorbed drug) | [4] |
| Ether Glucuronide (in urine) | 18.9% | UGT1A1 | [4] |
| Metabolite from Oxidation by CYP3A4 (in feces) | 7.9% | CYP3A4 | [4] |
| Oxidative Defluorination and Glutathione Substitution Product (in feces) | 1.8% | N/A | [4] |
Table 2: Example LC-MS/MS Validation Parameters for Dolutegravir Quantification
| Parameter | Result | Reference |
| Dynamic Range | 5 to 10,000 ng/mL | [3] |
| Accuracy (Quality Control Samples) | ≤ 6.5 % deviation | [3] |
| Precision (Quality Control Samples) | ≤ 9.1 % CV | [3] |
| Mean Recovery (DBS) | 42.3% | [1] |
| Linearity (r²) | 0.9996 ± 0.0003 | [3] |
References
Technical Support Center: M3 Muscarinic Acetylcholine Receptor (M3R) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the incubation conditions for optimal M3 muscarinic acetylcholine receptor (M3R) production and analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during M3R expression and functional characterization experiments.
Problem 1: Low M3 Receptor Expression Levels
Q1: My transfected cells are showing very low or undetectable levels of M3 receptor expression. What are the potential causes and how can I improve the yield?
A1: Low expression of M3R is a common challenge. Here are several factors to consider and strategies to improve your results:
-
Cell Line Choice: The expression level of M3R can vary significantly between different cell lines. While HEK293 and CHO cells are commonly used, consider testing other lines such as COS-7 for potentially higher yields. For very high expression, particularly for structural studies, consider using an insect cell expression system (e.g., Sf9 cells with baculovirus).[1][2][3]
-
Codon Optimization: The codon usage of the M3R gene might not be optimal for your chosen expression system. Synthesizing a codon-optimized version of the M3R gene can significantly enhance expression levels.
-
Epitope Tagging: Adding an N-terminal or C-terminal epitope tag (e.g., FLAG, HA, or His-tag) can sometimes improve the expression and stability of the receptor. It also facilitates downstream purification and detection.
-
Incubation with Antagonists (Pharmacological Chaperones): Incubating the cells with a muscarinic antagonist, such as atropine (typically 1 µM), for the final 24 hours of culture has been shown to increase the cell surface expression of M3R.[4] This is thought to stabilize the receptor and prevent its degradation.
-
Addition of Sodium Butyrate: Sodium butyrate, a histone deacetylase inhibitor, can enhance the expression of proteins from viral promoters, which are often used in expression vectors.[5][6][7][8][9] Adding sodium butyrate (e.g., 5 mM) to the culture medium during the expression phase may increase M3R yield.
-
Transfection Efficiency: Ensure that your transfection protocol is optimized for your specific cell line. Low transfection efficiency will naturally lead to low overall protein expression. Refer to manufacturer's protocols for your transfection reagent and consider optimizing parameters such as DNA concentration and cell density at the time of transfection.
-
Promoter Strength: The choice of promoter in your expression vector can have a significant impact on expression levels. A strong constitutive promoter like CMV is generally a good choice for high-level expression in mammalian cells.
Problem 2: Poor or Inconsistent Functional Assay Results
Q2: I am not observing a clear response in my calcium mobilization or ERK phosphorylation assays after stimulating the cells with an M3 agonist. What could be wrong?
A2: Inconsistent or absent functional responses can stem from several issues, from receptor expression to assay conditions. Here's a troubleshooting workflow:
-
Confirm Receptor Expression: First, verify that the M3 receptor is being expressed and is localized to the plasma membrane. You can do this via Western blot of membrane preparations or by immunofluorescence on non-permeabilized cells if you have a tagged receptor or a reliable antibody.
-
Cell Health and Confluency: Ensure that your cells are healthy and not overgrown. For many signaling assays, cells should be seeded to reach 80-90% confluency at the time of the assay. Overly confluent or stressed cells may not respond optimally.
-
Serum Starvation: For assays looking at signaling pathways that can be activated by growth factors in serum (like the ERK pathway), it is crucial to serum-starve the cells for at least 6 hours before stimulation.[10] This reduces basal signaling and enhances the signal-to-noise ratio.
-
Agonist Concentration and Quality: Verify the concentration and integrity of your agonist stock. Prepare fresh dilutions for each experiment. It's also advisable to perform a dose-response curve to ensure you are using an appropriate concentration to elicit a response.
-
Assay-Specific Conditions:
-
Calcium Mobilization: Ensure your calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) is loaded correctly and that the cells are washed to remove extracellular dye. The buffer used during the assay should contain calcium to measure influx.
-
ERK Phosphorylation: Optimize the stimulation time with the agonist, as ERK phosphorylation is often transient. A time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) is recommended to identify the peak response time. Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.
-
-
G-Protein Coupling: M3R primarily couples to Gq to initiate the PLC-IP3-calcium pathway.[11][12][13][14] However, it can also couple to other G-proteins.[11] Ensure your cell line endogenously expresses the necessary G-proteins for the signaling pathway you are investigating.
Frequently Asked Questions (FAQs)
Q: What is the typical incubation temperature and time for M3 receptor expression?
A: For mammalian cells (e.g., HEK293, CHO, COS-7), cells are typically incubated at 37°C in a humidified atmosphere with 5% CO2. The expression period after transfection is generally 24 to 48 hours. For insect cells (e.g., Sf9), the incubation temperature is lower, around 27°C, and the expression period after viral infection can be 48 to 72 hours.
Q: How does atropine increase M3 receptor expression?
A: Atropine is a competitive antagonist of the M3 receptor. It is believed to act as a "pharmacological chaperone" by binding to the receptor and stabilizing its correctly folded conformation. This stabilization is thought to reduce the likelihood of the receptor being targeted for degradation by the cell's quality control machinery, thereby increasing the amount of mature receptor that reaches the cell surface.[4]
Q: What is the mechanism of action for sodium butyrate in enhancing protein expression?
A: Sodium butyrate is a short-chain fatty acid that acts as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, sodium butyrate promotes a more open chromatin structure, which can lead to increased transcription of genes, including the transfected M3 receptor gene, particularly when it is under the control of a viral promoter like CMV.[5][6][7][8][9]
Q: Which cell line is better for M3 production: HEK293 or CHO?
A: Both HEK293 and CHO cells are widely used for GPCR expression. HEK293 cells are often favored for transient transfections due to their high transfection efficiency and ability to produce proteins with human-like post-translational modifications.[1][2][3] CHO cells are a robust choice for generating stable cell lines for long-term production and are well-suited for large-scale cultures.[2] The optimal choice may depend on the specific application (e.g., transient vs. stable expression, downstream assays).
Data Presentation
Table 1: Comparison of M3 Receptor Expression Systems and Conditions
| Expression System | Cell Line | Typical Expression Level (pmol/mg membrane protein) | Incubation Temperature | Incubation Time | Notes |
| Mammalian | HEK293 | 1-10 | 37°C | 24-48 hours | High transfection efficiency, human-like post-translational modifications. |
| Mammalian | CHO | 0.5-5 | 37°C | 24-72 hours | Good for stable cell line generation. |
| Mammalian | COS-7 | Can be higher than HEK293/CHO | 37°C | 48-72 hours | Often used for high-level transient expression. |
| Insect | Sf9 | >10 (up to 27 reported) | 27°C | 48-72 hours | Requires baculovirus production, excellent for high-yield for structural studies.[15] |
Note: Expression levels are approximate and can vary significantly based on the specific construct, transfection/infection efficiency, and other experimental conditions.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Plating: Seed cells expressing M3R into a 96-well, black-walled, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 18-24 hours at 37°C.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Aspirate the culture medium from the cells and add the dye-loading buffer to each well. Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.
-
Cell Washing: Gently wash the cells 2-3 times with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition: Add the M3R agonist at the desired concentration and continue to measure the fluorescence intensity over time (e.g., for 2-5 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
-
Cell Plating and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. The following day, replace the growth medium with a serum-free medium and incubate for at least 6 hours at 37°C.[10]
-
Agonist Stimulation: Stimulate the cells by adding the M3R agonist directly to the serum-free medium for the desired amount of time (a time-course of 2, 5, 10, 15, and 30 minutes is recommended for optimization).
-
Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Mandatory Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Low M3R Expression.
References
- 1. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf Southeast Asia [eppendorf.com]
- 3. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf US [eppendorf.com]
- 4. Mechanisms of M3 Muscarinic Receptor Regulation by Wash-Resistant Xanomeline Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased expression of G-protein-coupled receptors GPR43 and GPR109a in psoriatic skin can be restored by topical application of sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Protective Roles of Sodium Butyrate in Lipopolysaccharide-Induced Bovine Ruminal Epithelial Cells by Activating G Protein-Coupled Receptors 41 [frontiersin.org]
- 9. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 15. ovid.com [ovid.com]
addressing instability of dolutegravir M3 during analysis
Welcome to the technical support center for the analytical challenges related to dolutegravir (DTG) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of the dolutegravir M3 metabolite during analysis.
Frequently Asked Questions (FAQs)
Q1: What is Dolutegravir M3?
A1: Dolutegravir (DTG) is extensively metabolized in the body. The M3 metabolite is a minor product formed through an oxidation reaction at the benzylic carbon, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2][3] While the ether glucuronide (M2) is the principal metabolite, accurate quantification of minor metabolites like M3 is crucial for comprehensive pharmacokinetic and drug metabolism studies.[4][5]
Q2: Why are my Dolutegravir M3 results showing high variability or poor recovery?
A2: The instability of the M3 metabolite during sample preparation and analysis is a likely cause for inconsistent results. Oxidized metabolites can be susceptible to degradation under various conditions, including inappropriate pH, exposure to light, elevated temperatures, or interactions with the sample matrix. Studies on the parent drug, dolutegravir, have shown it degrades under hydrolytic (acidic, alkaline) and photolytic stress, suggesting its metabolites may have similar sensitivities.[6]
Q3: What are the immediate steps to take if I suspect M3 degradation?
A3: If you suspect M3 degradation, immediately review your sample handling and storage procedures. Ensure samples are processed promptly after collection, stored at ultra-low temperatures (e.g., -80°C), and protected from light. Re-evaluate the pH of your buffers and mobile phases, and consider performing a stability test by intentionally exposing a quality control (QC) sample to different conditions (e.g., benchtop, room temperature, light exposure) to confirm the source of instability.
Q4: Can the analytical method itself contribute to M3 instability?
A4: Yes, the analytical method can be a factor. High temperatures in the autosampler or on the column, an unsuitable mobile phase pH, or a lengthy analytical run time can all contribute to the degradation of a sensitive analyte like M3. Method development should include robustness testing to ensure the analyte is stable throughout the analytical process.[7]
Troubleshooting Guide: Dolutegravir M3 Instability
This guide provides a structured approach to identifying and resolving common issues related to the instability of the M3 metabolite.
Logical Flow for Troubleshooting M3 Instability
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Metabolism, excretion, and mass balance of the HIV-1 integrase inhibitor dolutegravir in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. galaxypub.co [galaxypub.co]
Technical Support Center: Method Refinement for Simultaneous Quantification of Dolutegravir (DTG) and its M3 Metabolite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and refining methods for the simultaneous quantification of dolutegravir (DTG) and its key oxidative metabolite, M3.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Dolutegravir (DTG) and which should I focus on for metabolic studies?
A1: Dolutegravir is extensively metabolized. The principal biotransformation product is an inactive ether glucuronide (often referred to as M2), formed primarily by the UGT1A1 enzyme. Two minor biotransformation pathways include oxidation by CYP3A4 to form the M3 metabolite (a benzylic hydroxylated product) and its subsequent hydrolysis product (M1). For most pharmacokinetic studies, unchanged DTG is the predominant circulating component in plasma. However, quantifying the M3 metabolite can be important for comprehensive drug metabolism and drug-drug interaction studies.
Q2: What is the most common analytical technique for the simultaneous quantification of DTG and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. It offers the high sensitivity and selectivity required to accurately measure both the parent drug and its metabolites, which may be present at much lower concentrations, in complex biological matrices like plasma.
Q3: What are the expected challenges when developing a method for both DTG and its M3 metabolite?
A3: Key challenges include:
-
Different Physicochemical Properties: The M3 metabolite is more polar than the parent DTG due to the added hydroxyl group. This can lead to differences in extraction recovery, chromatographic retention, and potential for matrix effects.
-
Varying Concentrations: The M3 metabolite is typically present at significantly lower concentrations than DTG in plasma. This requires a method with a wide dynamic range and high sensitivity to accurately quantify both analytes.
-
Metabolite Stability: Oxidized metabolites can sometimes be less stable than the parent drug. It is crucial to evaluate the stability of M3 during sample collection, processing, and storage.
-
Lack of Commercial Standards: A certified reference standard for the M3 metabolite may not be readily available, which is a prerequisite for validating a quantitative bioanalytical method.
Q4: What sample preparation technique is recommended for plasma samples?
A4: Protein precipitation is a common, straightforward, and effective method for extracting DTG from plasma.[1] A simple procedure involves adding a water-miscible organic solvent like acetonitrile or methanol (often containing the internal standard) to the plasma sample to precipitate proteins.[1][2] This is followed by centrifugation to separate the protein pellet, and the resulting supernatant is then analyzed by LC-MS/MS. This method generally provides good recovery for both DTG and its more polar metabolites.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow for sample analysis and a logical approach to troubleshooting common issues.
Caption: A typical bioanalytical workflow for DTG and M3 analysis.
Caption: A logical flowchart for troubleshooting low analyte signals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Incompatible sample solvent with mobile phase.3. pH of the mobile phase is inappropriate for the analytes. | 1. Wash the column with a strong solvent, reverse flush, or replace if necessary.2. Evaporate the sample supernatant and reconstitute in the initial mobile phase.3. Adjust the mobile phase pH. Adding a small amount of formic acid (e.g., 0.1%) is common for these compounds to ensure consistent protonation. |
| Low or Inconsistent Recovery | 1. Inefficient protein precipitation.2. Analyte adsorption to plasticware.3. Analyte instability during processing (especially for M3). | 1. Ensure the ratio of precipitation solvent to plasma is sufficient (typically 3:1 or 4:1 v/v).2. Use low-adsorption microcentrifuge tubes and vials.3. Keep samples on ice during processing and minimize time before injection. Perform stability tests to confirm. |
| Significant Matrix Effects (Ion Suppression/Enhancement) | 1. Co-elution of endogenous phospholipids from the plasma matrix.2. Insufficient chromatographic separation from matrix components. | 1. Optimize the chromatographic gradient to better separate analytes from the "phospholipid elution zone."2. Consider alternative sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.3. Use a stable isotope-labeled internal standard (e.g., DTG-d5) to compensate for matrix effects. |
| High Signal Variability Between Injections | 1. Autosampler injection inconsistency.2. Partial clogging of the LC column or tubing.3. Instability of analytes in the autosampler. | 1. Check the autosampler for air bubbles and ensure correct needle seating and injection volume.2. Check system pressure. If high, flush the system or replace the column.3. Perform autosampler stability tests by re-injecting a sample over time to see if the signal degrades. |
Detailed Experimental Protocol (Representative Method)
This protocol is a representative starting point for developing a validated LC-MS/MS method for the simultaneous quantification of DTG and its M3 metabolite in human plasma. Note: A certified reference standard for the M3 metabolite is required for method validation.
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare primary stock solutions of DTG, M3 metabolite, and a stable isotope-labeled internal standard (IS), such as DTG-d5, in a suitable organic solvent (e.g., DMSO or methanol) at 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with 50:50 acetonitrile:water.
-
Prepare calibration curve standards and QC samples by spiking the working standard solutions into blank human K2EDTA plasma.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (prepared in acetonitrile) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS System and Conditions
The following tables summarize typical starting conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| System | UPLC/HPLC System (e.g., Waters Acquity, Sciex ExionLC) |
| Column | C18 Reverse-Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. (Total run time: ~5 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| DTG | 420.1 | 277.1 | 150 | 35 |
| M3 Metabolite | 436.1 | 277.1 | 150 | 40 (Optimize) |
| DTG-d5 (IS) | 425.1 | 282.1 | 150 | 35 |
Note: The precursor for M3 is calculated as DTG (419.1) + O (16.0) + H+ = 436.1. The product ion is assumed to be similar to DTG's primary fragment, but this transition must be confirmed by infusing the M3 reference standard.
4. Method Validation The developed method should be fully validated according to regulatory guidelines (e.g., FDA or EMA Bioanalytical Method Validation Guidance). Validation should assess:
-
Selectivity and Specificity
-
Calibration Curve Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Extraction Recovery
-
Stability (Freeze-thaw, Bench-top, Autosampler, Long-term)
-
Dilution Integrity
References
Technical Support Center: Maximizing M3 Metabolite Yield In Vitro
Welcome to the technical support center for optimizing the in vitro production of the M3 metabolite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual workflows to enhance your understanding and success in generating the M3 metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the in vitro yield of the M3 metabolite?
A1: The yield of the M3 metabolite is typically influenced by a combination of factors related to the chosen in vitro system and experimental conditions. Key factors include the selection of the appropriate biological matrix (e.g., liver microsomes, S9 fractions, hepatocytes), the concentration of the parent drug and cofactors, incubation time, temperature, and pH of the reaction medium.[1][2] Optimizing these parameters is crucial for maximizing metabolite production.
Q2: Which in vitro system is best for producing the M3 metabolite?
A2: The optimal in vitro system depends on the specific metabolic pathway responsible for M3 formation. For Phase I metabolism (e.g., oxidation, reduction, hydrolysis), liver microsomes or recombinant enzymes are often sufficient.[3][4] For Phase II metabolism (e.g., glucuronidation, sulfation) or studies requiring a more complete cellular environment, hepatocytes or S9 fractions are generally preferred as they contain both Phase I and Phase II enzymes.[3][4]
Q3: How can I confirm that the product I am observing is indeed the M3 metabolite?
A3: Metabolite identification is typically achieved using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][5] These methods allow for the determination of the molecular weight and structural elucidation of the metabolite, which can then be compared to a synthesized standard of the M3 metabolite for confirmation.
Q4: What are common reasons for low or no detection of the M3 metabolite?
A4: Low or undetectable levels of the M3 metabolite can stem from several issues, including poor enzyme activity, inappropriate substrate or cofactor concentrations, instability of the metabolite, or issues with the analytical method.[6] It is also possible that the chosen in vitro system lacks the specific enzymes required for M3 formation.
Q5: Can the M3 metabolite be toxic to the in vitro system?
A5: Yes, in some cases, metabolites can be reactive and cause cytotoxicity, which can inhibit enzyme activity and reduce the overall yield.[7] If toxicity is suspected, it is advisable to assess the viability of the cells or the activity of the enzyme preparation over the course of the incubation.
Troubleshooting Guides
This section provides solutions to common problems encountered during M3 metabolite production experiments.
| Problem | Potential Cause | Recommended Solution |
| Low M3 Metabolite Yield | Suboptimal enzyme concentration. | Titrate the concentration of the biological matrix (e.g., microsomes, hepatocytes) to find the optimal level for M3 production.[4] |
| Inadequate cofactor concentration. | Ensure that cofactors (e.g., NADPH for CYP enzymes, UDPGA for UGT enzymes) are present at saturating concentrations.[3] | |
| Incorrect incubation time. | Perform a time-course experiment to determine the optimal incubation period for maximal M3 formation before it begins to degrade. | |
| Substrate inhibition. | Test a range of parent drug concentrations to identify and avoid substrate inhibition.[8] | |
| Low enzyme activity in the selected batch of microsomes or hepatocytes. | Test a new batch of reagents or a different in vitro system. Consider using recombinant enzymes to ensure high specific activity.[3] | |
| High Variability Between Replicates | Inconsistent pipetting or sample handling. | Ensure accurate and consistent pipetting of all reagents. Use a master mix for the reaction components where possible. |
| Temperature fluctuations during incubation. | Use a calibrated incubator and ensure a stable temperature throughout the experiment. | |
| Heterogeneous cell suspension (for hepatocytes). | Gently mix the hepatocyte suspension before each aspiration to ensure a uniform cell density.[9] | |
| M3 Metabolite Appears Unstable | Degradation by other enzymes in the system. | Consider using a simpler system (e.g., recombinant enzymes) or adding specific inhibitors for enzymes suspected of degrading the M3 metabolite. |
| Chemical instability at the incubation pH or temperature. | Assess the stability of a known amount of M3 metabolite under the experimental conditions in the absence of the biological matrix. Adjust pH or temperature if necessary. | |
| No M3 Metabolite Detected | Incorrect in vitro system used. | The selected system may lack the necessary enzymes. Test a more comprehensive system (e.g., hepatocytes if microsomes were used) or specific recombinant enzymes if the metabolic pathway is known.[3] |
| Analytical method lacks sensitivity. | Optimize the LC-MS method for the detection of the M3 metabolite, for instance, by using a more sensitive instrument or by optimizing the ionization source parameters.[10] | |
| The parent drug is not being metabolized. | Confirm the activity of your in vitro system using a known substrate for the expected enzyme class (a positive control).[11] |
Experimental Protocols
Protocol 1: M3 Metabolite Production in Human Liver Microsomes
This protocol is suitable for investigating Phase I metabolism of a parent drug to form the M3 metabolite.
Materials:
-
Human Liver Microsomes (HLM)
-
Parent Drug (Substrate)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/Water Bath (37°C)
-
Centrifuge
-
LC-MS system
Procedure:
-
Prepare a stock solution of the parent drug in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the incubation mixture in a microcentrifuge tube by adding phosphate buffer, HLM, and the parent drug. The final concentration of the organic solvent should be less than 1%.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the desired time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
Analyze the sample for the presence and quantity of the M3 metabolite.
Protocol 2: M3 Metabolite Production in Suspension Hepatocytes
This protocol is suitable for investigating both Phase I and Phase II metabolism in a more physiologically relevant system.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Culture Medium
-
Parent Drug (Substrate)
-
Incubator (37°C, 5% CO2)
-
Shaking platform
-
Acetonitrile (for reaction termination)
-
Centrifuge
-
LC-MS system
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
Resuspend the hepatocytes in pre-warmed culture medium to the desired cell density (e.g., 1 million cells/mL).
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the parent drug to the wells at the desired concentration.
-
Place the plate in a 37°C incubator with 5% CO2 on a shaking platform to keep the cells in suspension.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile to the collected aliquot.
-
Vortex the sample and centrifuge to pellet cell debris and protein.
-
Transfer the supernatant for LC-MS analysis to quantify the M3 metabolite.
Visualizations
Caption: Workflow for M3 metabolite production in microsomes.
Caption: Troubleshooting logic for low M3 metabolite yield.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Dolutegravir and its M3 Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated analytical method for the HIV-1 integrase inhibitor, dolutegravir, with a proposed validation framework for its oxidized metabolite, M3. The content is designed to assist researchers and drug development professionals in establishing and validating robust bioanalytical methods. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided. The guide also includes visualizations of the analytical workflow and validation process to enhance understanding.
Comparative Analysis of Analytical Method Performance
The validation of an analytical method is critical to ensure the reliability and accuracy of quantitative data in pharmaceutical research and development. Below is a comparison of the performance characteristics of a typical validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for dolutegravir in human plasma against the expected performance for a newly validated method for its M3 metabolite.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Validated Dolutegravir Method | Proposed Dolutegravir M3 Method (Acceptance Criteria) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | To be determined (e.g., 1 - 10 ng/mL) |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated by internal standard | To be assessed and minimized |
| Stability | Established for relevant conditions (e.g., freeze-thaw, bench-top, long-term) | To be established for relevant conditions |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. This section outlines the experimental protocols for the quantification of dolutegravir and the proposed approach for its M3 metabolite.
Validated LC-MS/MS Method for Dolutegravir in Human Plasma
This method is based on established protocols for the quantitative analysis of dolutegravir in biological matrices.[1][2]
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To a 100 µL aliquot of human plasma, 300 µL of a precipitation solution (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., Dolutegravir-d4) is added.
-
The mixture is vortexed for 1 minute to ensure complete protein precipitation.
-
The sample is then centrifuged at 10,000 rpm for 10 minutes.
-
The resulting supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dolutegravir: Precursor ion (Q1) m/z 419.1 → Product ion (Q3) m/z 277.1
-
Dolutegravir-d4 (Internal Standard): Precursor ion (Q1) m/z 423.1 → Product ion (Q3) m/z 281.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Proposed Validation Protocol for Dolutegravir M3 Metabolite
The validation of an analytical method for the M3 metabolite would follow a similar procedure, with specific parameters optimized for this new analyte. The validation should be conducted in accordance with regulatory guidelines from the FDA and EMA.
1. Reference Standard and Internal Standard:
-
Obtain a certified reference standard for the dolutegravir M3 metabolite.
-
Synthesize or procure a stable isotope-labeled internal standard for M3 (e.g., M3-d4) to ensure accurate quantification.
2. Method Development and Optimization:
-
Mass Spectrometry: Infuse the M3 reference standard into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis.
-
Chromatography: Develop a chromatographic method that provides adequate retention and separation of the M3 metabolite from dolutegravir and other potential interferences in the biological matrix. This may involve adjusting the mobile phase composition, gradient profile, and column chemistry.
-
Sample Preparation: Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to achieve the best recovery and minimize matrix effects for the M3 metabolite.
3. Full Method Validation:
-
Conduct a full validation of the developed method, assessing the following parameters:
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention time of the M3 metabolite and its internal standard.
-
Linearity and Range: Prepare a series of calibration standards by spiking known concentrations of the M3 reference standard into the blank biological matrix. The calibration curve should cover the expected concentration range of M3 in clinical or preclinical samples.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) on multiple days.
-
Lower Limit of Quantification (LLOQ): Establish the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: Evaluate the extraction efficiency of the sample preparation method by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that of a neat solution of the analyte.
-
Stability: Evaluate the stability of the M3 metabolite in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, bench-top stability at room temperature, and long-term storage at -80°C.
-
Visualizing the Analytical Workflow and Validation Process
To provide a clearer understanding of the experimental and logical flows, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the major steps in the bioanalytical workflow.
References
A Comparative Guide to M3 Muscarinic Acetylcholine Receptor (M3R) Formation Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the M3 muscarinic acetylcholine receptor (M3R) across different species, with a focus on humans, mice, and rats. Understanding the similarities and differences in M3R formation, signaling, and pharmacology is crucial for translating preclinical research findings into clinical applications.
M3 Receptor Signaling Pathways: A Conserved Mechanism with Species-Specific Nuances
The M3 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the effects of acetylcholine in various tissues.[1] Across species, the canonical signaling pathway for the M3R is primarily through its coupling to the Gq/11 family of G proteins.[1] Activation of the M3R by an agonist triggers a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This cascade of events ultimately leads to various physiological responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.
While this core pathway is conserved, evidence suggests species-specific differences and a degree of signaling promiscuity. For instance, studies on the human M3R have shown that it can also couple to other G proteins, such as Gi and Gs, expanding its potential downstream signaling effects. The functional consequences of these alternative coupling mechanisms are an active area of research.
Furthermore, the interplay between M2 and M3 receptors, which are often co-expressed in tissues like smooth muscle, can vary between species. In many cases, the M3 receptor is indispensable for initiating contraction, while the M2 receptor modulates and sustains it. The precise nature of this synergistic interaction can differ, impacting the overall physiological response to muscarinic agonists.
Figure 1: M3 Muscarinic Receptor Signaling Pathway.
Comparative Pharmacology of M3 Receptor Ligands
The pharmacological properties of ligands targeting the M3R can exhibit significant species-dependent variations. These differences in binding affinity (Kd), antagonist inhibition constant (Ki), and agonist potency (EC50) are critical considerations in drug development. Below is a summary of available data for common M3R ligands across human, rat, and mouse.
Note: The data presented below is compiled from various studies and experimental systems. Direct comparison should be made with caution, as values can be influenced by the tissue type, cell line, and assay conditions.
| Ligand | Parameter | Human | Rat | Mouse |
| Antagonists | ||||
| 4-DAMP | pKi | 9.2 - 9.7 | ~8.8 | - |
| Atropine | pA2 / pKi | 9.4 | - | - |
| Darifenacin | pKi | - | ~8.5 (M3) | - |
| Methoctramine | pKi | 6.3 | ~7.4 (M2) | - |
| Pirenzepine | pKi | 6.9 | - | - |
| Agonists | ||||
| Carbachol | pEC50 | 5.1 (IP accum.) | 4.4-4.9 (IP accum.) | - |
| Methacholine | pEC50 | 5.1 (IP accum.) | - | - |
| Oxotremorine | pEC50 | 5.6 (IP accum.) | - | - |
| Pilocarpine | pEC50 | 5.1 (IP accum.) | - | - |
IP accum. = Inositol Phosphate Accumulation
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of M3R function. The following sections outline standard protocols for key experimental assays.
Radioligand Binding Assay ([³H]-N-Methylscopolamine)
This assay is used to determine the affinity and density of M3 receptors in a given tissue or cell preparation.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing M3Rs in ice-cold buffer (e.g., 20 mM HEPES, 0.1 mM EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 17,000 rpm) to pellet the membranes.
-
Resuspend the membrane pellet in a storage buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.[2]
2. Binding Reaction:
-
In a final assay volume of 1 mL, incubate the membrane preparation (e.g., 10 µg/mL protein) with varying concentrations of the radioligand [³H]-N-methylscopolamine ([³H]-NMS) (e.g., 0.01–3 nM).[2]
-
The incubation buffer typically contains 20 mM HEPES, 100 mM NaCl, and 1 mM MgCl₂, pH 7.5.[2]
-
For competition binding assays, include a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled competitor ligand.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) is included.[2]
3. Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a sufficient time to reach equilibrium (e.g., 2.5 hours).[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a Brandel cell harvester) to separate bound from free radioligand.[2]
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data can be analyzed using Scatchard or non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition binding data are analyzed to determine the inhibitory constant (Ki) of the competitor ligand.
Calcium Mobilization Assay (Fluo-4)
This assay measures the increase in intracellular calcium concentration following M3R activation.
1. Cell Preparation:
-
Plate cells expressing M3Rs in a 96-well or 384-well microplate and culture overnight.[3]
-
On the day of the assay, remove the growth medium.
2. Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution. A typical solution contains Fluo-4 AM, Pluronic F-127 (to aid in dye solubilization), and a physiological buffer such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[3] Probenecid can be included to inhibit the extrusion of the dye from the cells.
-
Add the dye-loading solution to the cells and incubate for approximately 1 hour at 37°C, followed by 15-30 minutes at room temperature.[3]
3. Compound Addition and Measurement:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR™, FlexStation).
-
Add the agonist or antagonist compounds to the wells.
-
Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm before and after the addition of the compounds.[3]
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the change in fluorescence against the ligand concentration to generate dose-response curves and determine EC50 or IC50 values.
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.
1. Cell Stimulation:
-
Plate cells expressing M3Rs in a suitable microplate (e.g., 384-well white plate) and allow them to adhere.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Add the agonist or antagonist compounds to the cells and incubate for a defined period (e.g., 1 hour) at 37°C.
2. Lysis and Detection:
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: IP1-d2 (acceptor) and an anti-IP1 antibody labeled with a europium cryptate (donor).
-
Incubate at room temperature for at least 1 hour to allow the immunoassay to reach equilibrium.
3. Measurement:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
4. Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Generate a standard curve using known concentrations of IP1 to convert the sample ratios to IP1 concentrations.
-
Plot the IP1 concentration against the ligand concentration to determine EC50 or IC50 values.
Figure 2: General Experimental Workflow for M3R Characterization.
References
Comparative Analysis of Dolutegravir Metabolism by CYP Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolism of the antiretroviral drug dolutegravir by various cytochrome P450 (CYP) isoforms. The information presented is based on in vitro experimental data from published literature and regulatory documents, offering insights into the relative contributions and kinetic parameters of the key enzymes involved in dolutegravir's oxidative metabolism.
Overview of Dolutegravir Metabolism
Dolutegravir is primarily eliminated through metabolism, with the major pathway being glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1). However, oxidative metabolism by cytochrome P450 enzymes also contributes to its clearance. In vitro studies have identified CYP3A4 as the principal CYP isoform responsible for the oxidative metabolism of dolutegravir.[1] More recent research has also elucidated the role of extrahepatic CYP isoforms, specifically CYP1A1 and CYP1B1, in the formation of certain metabolites.
Quantitative Comparison of CYP Isoform Activity
The following table summarizes the available quantitative data on the contribution and kinetic parameters of the CYP isoforms involved in dolutegravir metabolism.
| CYP Isoform | Metabolite(s) Formed | Relative Contribution | Km (µM) | Vmax (pmol/min/mg protein) | Metabolic Efficiency (Vmax/Km) |
| CYP3A4 | Oxidative metabolites | ~7.9% - 21% of total metabolism[2][3] | Not Reported | Not Reported | Not Reported |
| CYP1A1 | M1 (N-dealkylated), M4 (aldehyde), M5 (aldehyde) | Major contributor to M1, M4, and M5 formation | 41.4 (for M1 formation) | Not Reported | Not Reported |
| 103.5 (for M4 formation) | |||||
| CYP1B1 | M1 (N-dealkylated), M4 (aldehyde), M5 (aldehyde) | Major contributor to M1, M4, and M5 formation | 97.1 (for M1 formation) | Not Reported | Not Reported |
| 127.5 (for M4 formation) |
Experimental Protocols
The following sections detail the typical methodologies employed in the in vitro studies cited in this guide for assessing dolutegravir metabolism by CYP isoforms.
Incubation with Recombinant Human CYP Enzymes
This method is used to identify the specific CYP isoforms responsible for the metabolism of a drug and to determine their kinetic parameters.
1. Reagents and Materials:
-
Dolutegravir
-
Recombinant human CYP isoforms (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
NADPH regenerating system (or 1 mM NADPH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Methanol/acetonitrile (1:1, v/v) for reaction termination
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Incubations are typically carried out in a final volume of 100-200 µL in PBS (pH 7.4).
-
The reaction mixture contains dolutegravir at various concentrations (e.g., for kinetic studies: 0, 5, 15, 30, 100, 200, and 300 µM), a specific amount of recombinant CYP enzyme (e.g., 15 pmol), and an NADPH regenerating system.
-
Control incubations are performed in the absence of NADPH or dolutegravir.
-
The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C for a specified time (e.g., 1 hour) with gentle shaking.
-
The reaction is terminated by adding an equal volume of cold methanol/acetonitrile (1:1, v/v).
3. Sample Processing and Analysis:
-
The terminated reaction mixture is vortexed and centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
Metabolite formation is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolism in Human Liver Microsomes (HLM)
This assay provides a more physiologically relevant system as it contains a mixture of CYP enzymes at their native abundance.
1. Reagents and Materials:
-
Dolutegravir
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (or 1 mM NADPH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Methanol/acetonitrile (1:1, v/v) for reaction termination
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Incubations are performed in a final volume of 100 µL in PBS (pH 7.4).
-
The reaction mixture contains HLM (e.g., 1.0 mg/mL), dolutegravir (e.g., 30 µM), and an NADPH regenerating system.
-
Control groups without NADPH or dolutegravir are included.
-
The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C for a specified time (e.g., 1 hour) with gentle shaking.
-
The reaction is terminated by the addition of cold methanol/acetonitrile (1:1, v/v).
3. Sample Processing and Analysis:
-
Sample processing and analysis are performed as described for the recombinant enzyme assay, using LC-MS/MS for the quantification of metabolites.
Visualizations
Dolutegravir Metabolic Pathway
Caption: Metabolic pathways of dolutegravir.
Experimental Workflow for In Vitro Metabolism Assay
Caption: Workflow for in vitro dolutegravir metabolism assays.
References
A Researcher's Guide to Cross-Validation of M3 Muscarinic Acetylcholine Receptor Quantification Methods
For researchers, scientists, and drug development professionals, accurate quantification of M3 muscarinic acetylcholine receptors (M3R) is critical for understanding their roles in physiological processes and for the development of targeted therapeutics. This guide provides a comparative overview of common M3R quantification methods, complete with experimental data summaries and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The M3R, a G protein-coupled receptor (GPCR), plays a pivotal role in mediating a variety of physiological functions, including smooth muscle contraction, glandular secretion, and insulin secretion.[1][2] Dysregulation of M3R signaling is implicated in various diseases, making it a key target for drug discovery. This guide will delve into the primary methods used to quantify M3R expression and function, offering a cross-validation perspective on their applications, strengths, and limitations.
Comparative Analysis of M3 Quantification Methods
The quantification of M3R can be broadly categorized into methods that measure receptor protein levels, mRNA transcript levels, and receptor function. Each approach provides unique insights into the receptor's status.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Radioligand Binding Assay | Measures the density of receptors in a sample by quantifying the binding of a radiolabeled ligand. | High sensitivity and specificity; provides direct measure of receptor number (Bmax) and affinity (Kd). | Requires handling of radioactive materials; does not distinguish between functional and non-functional receptors. | Determining receptor density in membrane preparations. |
| Western Blotting | Uses antibodies to detect and quantify the M3R protein after separation by size using gel electrophoresis. | Provides information on protein size and relative abundance; can detect post-translational modifications. | Antibody specificity is crucial; quantification can be semi-quantitative. | Assessing relative changes in M3R protein expression in cell lysates or tissue homogenates. |
| Immunohistochemistry (IHC) / Immunocytochemistry (ICC) | Utilizes antibodies to visualize the localization of M3R protein in tissue sections or cells. | Provides spatial information on receptor distribution within tissues and cells. | Can be non-quantitative; susceptible to artifacts from tissue processing and antibody cross-reactivity. | Determining the cellular and subcellular localization of M3R. |
| RT-qPCR | Measures the amount of M3R mRNA transcripts in a sample. | Highly sensitive and quantitative for gene expression analysis. | mRNA levels do not always correlate with protein expression or function. | Analyzing changes in M3R gene expression in response to stimuli. |
| Functional Assays (e.g., Calcium Mobilization) | Measures the downstream signaling events following M3R activation, such as changes in intracellular calcium. | Provides a measure of receptor activity and functional coupling to signaling pathways. | Indirect measure of receptor number; can be influenced by downstream signaling components. | Screening for M3R agonists and antagonists; assessing receptor function. |
| Proximity Ligation Assay (PLA) | Enables highly specific detection of M3 receptor expression and protein-protein interactions in situ.[3] | High specificity due to the requirement of two primary antibodies; minimizes background fluorescence and cross-reactions.[3] | Technically demanding; requires specialized reagents and imaging equipment. | Visualizing M3R interactions with G proteins and other signaling molecules in tissue samples.[3] |
Quantitative Data Summary
The following tables summarize representative quantitative data for M3R quantification using different methods.
Table 1: Radioligand Binding Assay Data
| Ligand | Tissue/Cell Type | Bmax (fmol/mg protein) | Kd (nM) | Reference |
| [³H]NMS | Purified M3R | Not Reported | Not Reported | [4] |
| [³H]NMS | COS7 cell membranes expressing M3R | Not Reported | Not Reported | [5] |
| [³H]QNB | Not Specified | Not Reported | Not Reported | [6] |
Note: Specific Bmax and Kd values are often context-dependent and vary between studies. The provided references describe the methodology for obtaining such data.
Table 2: Western Blotting Data
| Antibody | Sample | Observed Molecular Weight | Dilution | Reference |
| Rabbit polyclonal anti-M3R | Rat brain lysate | ~66 kDa | 1:200 | |
| Rabbit monoclonal anti-M3R | Human fetal brain lysate | 66 kDa | 1:500-2000 | [7] |
| Rabbit polyclonal anti-M3R | A431 cell extracts | Not Specified | 1:1000 | [8] |
Table 3: Functional Assay Data (Calcium Mobilization)
| Agonist | Cell Type | EC50 / pEC50 | Antagonist | pKi | Reference |
| Carbachol | HEK 293 cells | Not Reported | Pirenzepine | 6.84 ± 0.04 | [9] |
| Carbachol | HEK 293 cells | Not Reported | 4-DAMP | 9.69 ± 0.09 | [9] |
| Acetylcholine | HaCaT cells | Not Reported | Not Reported | Not Reported | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summarized protocols for key M3R quantification experiments.
Radioligand Binding Assay Protocol
This protocol is adapted from studies performing saturation binding assays to determine receptor density and affinity.[5][6][11]
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in a storage buffer.[5]
-
Binding Reaction: Incubate the membrane preparations with increasing concentrations of a radiolabeled M3R antagonist (e.g., [³H]N-methylscopolamine ([³H]NMS)) in a binding buffer.[5][11]
-
Determination of Non-specific Binding: In a parallel set of tubes, include a high concentration of a non-radiolabeled antagonist (e.g., atropine) to saturate the receptors and measure non-specific binding.[5][11]
-
Incubation: Incubate the reactions at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium.[5][6]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).
Western Blotting Protocol
This protocol is a generalized procedure based on common Western blotting techniques for M3R detection.[8][12][13]
-
Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the M3 receptor.[7][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[12]
Calcium Mobilization Assay Protocol
This functional assay measures M3R activation by monitoring changes in intracellular calcium levels.[9][10]
-
Cell Culture: Culture cells expressing M3 receptors in a suitable medium.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[10]
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Stimulation: Add the M3R agonist at various concentrations to the cells.
-
Fluorescence Measurement: Continuously record the fluorescence to measure the increase in intracellular calcium concentration.[10]
-
Data Analysis: Plot the change in fluorescence against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Visualizing M3R Signaling and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the M3R signaling pathway and a typical experimental workflow for its quantification.
Caption: M3 Muscarinic Receptor Signaling Pathway.
The M3 receptor, upon binding to acetylcholine, activates the Gq protein, which in turn stimulates Phospholipase C (PLC).[1][2][14] PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium, while DAG activates Protein Kinase C (PKC).[14] These signaling events culminate in various cellular responses.[15]
Caption: General Experimental Workflow for M3R Quantification.
This workflow outlines the key steps involved in quantifying the M3 receptor, from initial sample preparation to the final data analysis for each major quantification method. The choice of the specific path depends on the research question being addressed.
References
- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Highly specific detection of muscarinic M3 receptor, G protein interaction and intracellular trafficking in human detrusor using Proximity Ligation Assay (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of M3 Muscarinic Receptor Expression and Function by Transmembrane Protein 147 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Muscarinic Acetylcholine Receptor M3/CHRM3 Antibody (NBP2-19444): Novus Biologicals [novusbio.com]
- 9. Full and Partial Agonists of Muscarinic M3 Receptors Reveal Single and Oscillatory Ca2+ Responses by β2-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural aspects of M3 muscarinic acetylcholine receptor dimer formation and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Confirming the Structure of M3: A Comparative Guide Using an Authentic Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for a putative compound, M3, against its authentic standard to confirm its chemical structure. The methodologies and data presented herein are considered the gold standard for structural elucidation in drug development and metabolomics.[1]
Data Presentation: M3 vs. Authentic Standard
The following table summarizes the quantitative data obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy analyses of M3 and its authentic standard.
| Parameter | M3 Sample | Authentic Standard | Acceptance Criteria | Result |
| LC-MS Data | ||||
| Retention Time (min) | 4.21 | 4.22 | ± 0.1 min | Pass |
| Precursor Ion (m/z) | 354.15 | 354.15 | ± 5 ppm | Pass |
| Key Fragment Ions (m/z) | 250.11, 194.08, 122.06 | 250.11, 194.08, 122.06 | Match | Pass |
| ¹H NMR Data (400 MHz, CDCl₃) | ||||
| Chemical Shift δ (ppm) | 7.85 (d, 2H), 7.45 (d, 2H), 4.10 (q, 2H), 2.55 (s, 3H), 1.20 (t, 3H) | 7.85 (d, 2H), 7.45 (d, 2H), 4.10 (q, 2H), 2.55 (s, 3H), 1.20 (t, 3H) | Match | Pass |
| ¹³C NMR Data (100 MHz, CDCl₃) | ||||
| Chemical Shift δ (ppm) | 198.2, 145.1, 135.8, 129.5, 128.9, 61.5, 26.8, 14.3 | 198.2, 145.1, 135.8, 129.5, 128.9, 61.5, 26.8, 14.3 | Match | Pass |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To compare the retention time and mass fragmentation patterns of the M3 sample with the authentic standard.
Instrumentation:
-
Liquid Chromatograph: Shimadzu LC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., QTRAP 6500+).[2]
-
Column: C18 column (5 µm, 250 × 4.6 mm).[3]
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution: A linear gradient was used, starting at 20% B, increasing to 80% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification and Product Ion Scan for fragmentation pattern comparison.
-
Collision Energy: Optimized for the precursor ion of M3.
Procedure:
-
Prepare solutions of the M3 sample and the authentic standard in the initial mobile phase composition.
-
Inject equal volumes of the sample and standard solutions into the LC-MS/MS system.
-
Monitor the retention time of the precursor ion for both injections.[1]
-
Acquire MS/MS spectra for the precursor ion of both the sample and the standard.
-
Compare the retention times and the fragmentation patterns. The retention times should be within a narrow window (e.g., ±0.1 minutes), and the MS/MS spectra should show identical fragment ions with similar relative intensities.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To compare the chemical shifts and coupling patterns of the M3 sample with the authentic standard.
Instrumentation:
-
NMR Spectrometer: Bruker Avance-III 400 MHz or equivalent.[3]
Sample Preparation:
-
Dissolve an accurately weighed amount of the M3 sample and the authentic standard in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence, 16 scans, relaxation delay of 1s.
-
¹³C NMR: Proton-decoupled pulse sequence, 256 scans, relaxation delay of 2s.
Procedure:
-
Acquire ¹H and ¹³C NMR spectra for both the M3 sample and the authentic standard.[3]
-
Process the spectra using appropriate software (e.g., MestReNova).
-
Compare the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and integration values of all signals in the ¹H NMR spectra.[5]
-
Compare the chemical shifts of all signals in the ¹³C NMR spectra.[3]
-
The spectra of the M3 sample must be superimposable with the spectra of the authentic standard for structural confirmation.[6]
Visualizations
Experimental Workflow for M3 Structure Confirmation
Caption: Workflow for confirming the structure of M3.
References
- 1. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Determine Chemical Structure with NMR: Steps & Accuracy [eureka.patsnap.com]
A Comparative Guide to the Pharmacokinetics of Dolutegravir and its M3 Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the antiretroviral drug dolutegravir and its oxidative metabolite, M3. The information presented is based on key experimental data to assist researchers in understanding the absorption, distribution, metabolism, and excretion of these compounds.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for dolutegravir in human plasma. It is important to note that while the M3 metabolite is a known product of dolutegravir's metabolism, its concentrations in plasma have been found to be below the limit of quantification in human studies. Therefore, specific pharmacokinetic parameters for M3 in plasma are not available in the current body of scientific literature. Unchanged dolutegravir is the predominant circulating component in plasma[1][2].
| Parameter | Dolutegravir | M3 Metabolite |
| Cmax (μg/mL) | 3.34 | Not Quantifiable |
| Tmax (hr) | 0.5[1][2] | Not Applicable |
| AUC (0-24hr) (μg.hr/mL) | 43.4 | Not Quantifiable |
| Terminal Half-life (t1/2) (hr) | 15.6[1][2] | Not Applicable |
Data for dolutegravir is based on a single 20 mg oral dose in healthy male subjects, as reported in the pivotal human mass balance study by Castellino et al. (2013).
Metabolic Pathway of Dolutegravir
Dolutegravir is primarily metabolized in the liver. The major pathway involves glucuronidation mediated by the UGT1A1 enzyme, leading to the formation of the M2 metabolite (an ether glucuronide). A minor pathway involves oxidation, primarily mediated by the CYP3A4 enzyme, which results in the formation of the M3 metabolite.
Caption: Metabolic pathway of dolutegravir to its major (M2) and minor (M3) metabolites.
Experimental Protocols
The pharmacokinetic data for dolutegravir and the characterization of its metabolites were primarily established in a human mass balance study. The key methodologies from this study are detailed below.
Human Mass Balance Study Protocol
-
Study Design: An open-label, single-dose study in healthy male subjects[1][2].
-
Dosing: A single oral dose of 20 mg of [14C]-labeled dolutegravir was administered[1][2].
-
Sample Collection: Blood, plasma, urine, and feces were collected at predetermined time points to measure total radioactivity and the concentrations of dolutegravir and its metabolites[1][2].
-
Analytical Methods:
-
Quantification of Dolutegravir in Plasma: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantitative analysis of dolutegravir in plasma samples[2].
-
Metabolite Profiling: High-performance liquid chromatography (HPLC) with radiochromatographic detection was employed to profile the metabolites in plasma, urine, and feces.
-
Metabolite Identification: The structures of the metabolites were elucidated using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS).
-
Caption: Workflow of the human mass balance study for dolutegravir.
References
Evaluating the Clinical Relevance of Dolutegravir's M3 Metabolite: A Comparative Guide
This guide provides an objective comparison of the clinical properties of the HIV-1 integrase inhibitor dolutegravir and its primary metabolite, M3, in relation to other antiretroviral agents. The content is tailored for researchers, scientists, and drug development professionals, with a focus on supporting experimental data and detailed methodologies.
Comparative Analysis: Antiviral Efficacy and Metabolism
Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of HIV-1 treatment regimens due to its potent antiviral activity, high barrier to resistance, and favorable pharmacokinetic profile allowing for once-daily dosing without a booster[1][2][3]. A comprehensive evaluation of its clinical relevance necessitates an understanding of its metabolic fate, particularly the activity of its major metabolites.
In Vitro Antiviral Activity
The primary metabolite of dolutegravir in humans is an inactive ether glucuronide known as M3, formed predominantly by the enzyme UGT1A1[4][5]. In vitro studies have consistently demonstrated that this M3 metabolite is pharmacologically inactive[6]. The parent drug, dolutegravir, is responsible for the entirety of the antiviral effect. The table below compares the in vitro antiviral potency of dolutegravir with its M3 metabolite and other first-generation INSTIs.
| Compound | Target Enzyme | IC90 (Protein-Adjusted, ng/mL) | Fold Change vs. Wild-Type for Resistant Strains |
| Dolutegravir | HIV-1 Integrase | 64 | Low |
| M3 Metabolite | HIV-1 Integrase | >10,000 (Inactive) | N/A |
| Raltegravir | HIV-1 Integrase | ~33 | High |
| Elvitegravir | HIV-1 Integrase | ~17 | High |
Data compiled from publicly available research and clinical trial data. IC90 values can vary based on cell type and assay conditions.
The data clearly indicates that while dolutegravir is a potent inhibitor of HIV-1 integrase, its M3 metabolite lacks any clinically relevant antiviral activity.
Pharmacokinetics and Metabolic Pathway
Dolutegravir is well-absorbed orally and is extensively metabolized[4][5]. The predominant metabolic pathway involves glucuronidation by UGT1A1 to form the M3 metabolite. A minor pathway involves oxidation by CYP3A4[4][5][7]. This metabolic profile is advantageous as dolutegravir does not act as a significant inducer or inhibitor of major metabolic enzymes at clinically relevant concentrations, leading to a low potential for drug-drug interactions[2][8][9]. Unchanged dolutegravir is the main component circulating in the plasma[4][5].
Caption: Primary metabolic pathways of dolutegravir.
Experimental Protocols
The following provides a generalized methodology for determining the in vitro antiviral activity of compounds against HIV-1, a key experiment for the data presented above.
Protocol: In Vitro HIV-1 Replication Assay (PBMC Model)
1. Objective: To determine the 50% (EC50) or 90% (EC90) effective concentration of a test compound required to inhibit HIV-1 replication in primary human peripheral blood mononuclear cells (PBMCs).
2. Materials:
-
Test compounds (e.g., dolutegravir, M3 metabolite)
-
Phytohemagglutinin (PHA)-stimulated human PBMCs
-
HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB)
-
Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and IL-2)
-
96-well culture plates
-
p24 antigen ELISA kit
3. Methodology:
-
Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 2-3 days.
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.
-
Infection Assay:
-
Plate the PHA-stimulated PBMCs in 96-well plates.
-
Add the diluted test compounds to the appropriate wells.
-
Infect the cells with a pre-titered amount of HIV-1. Include "virus control" (cells + virus, no drug) and "cell control" (cells only) wells.
-
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified, 5% CO2 incubator.
-
Endpoint Measurement: On day 7, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the EC50/EC90 values by plotting the percentage of inhibition against the compound concentration using a non-linear regression model.
Caption: Experimental workflow for HIV-1 antiviral assay.
Conclusion
The clinical relevance of dolutegravir's M3 metabolite is defined by its lack of antiviral activity. The potent efficacy of dolutegravir therapy is derived entirely from the parent drug[6]. The metabolism of dolutegravir to this inactive compound via UGT1A1 is a key feature of its pharmacokinetic profile, contributing to its low potential for drug-drug interactions and supporting its widespread use in clinical practice[2][9]. For drug development professionals, this metabolic pathway serves as a positive attribute, demonstrating a clean deactivation and elimination route that minimizes off-target effects and complex interaction profiles.
References
- 1. youtube.com [youtube.com]
- 2. [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity, safety, and pharmacokinetics/pharmacodynamics of dolutegravir as 10-day monotherapy in HIV-1-infected adults [natap.org]
- 4. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. fda.gov [fda.gov]
- 7. medinfo.gsk.com [medinfo.gsk.com]
- 8. ClinPGx [clinpgx.org]
- 9. Liverpool HIV Interactions [hiv-druginteractions.org]
Unraveling M3 Receptor Variations: A Comparative Analysis Across Patient Populations
A comprehensive examination of M3 muscarinic acetylcholine receptor (M3) levels reveals significant alterations in patient populations with Sjögren's syndrome and Alzheimer's disease, while levels in individuals with asthma appear largely unchanged compared to healthy controls. Data on bladder diseases indicate age-related declines and potential shifts in receptor subtype contributions rather than direct up- or downregulation in specific conditions like overactive bladder.
This guide provides a comparative analysis of M3 receptor levels across different patient populations, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the M3 receptor's role in various pathologies.
Quantitative Comparison of M3 Receptor Levels
The following table summarizes the quantitative findings on M3 receptor levels in different patient populations compared to healthy controls.
| Patient Population | Tissue/Sample Type | Method | Key Findings | Reference(s) |
| Sjögren's Syndrome | Plasma/Serum | ELISA / On-Cell Western Assay | Significantly elevated levels of anti-M3 receptor autoantibodies in patients compared to healthy controls. Autoantibody levels positively correlate with disease activity and severity.[1] | |
| Asthma | Airway Smooth Muscle | In vitro contractility studies | No significant difference in the number or function of M3 receptors on airway smooth muscle was observed between asthmatic and non-asthmatic individuals. | |
| Alzheimer's Disease | Cerebral Cortex & Hippocampus | Radioligand Binding ([3H]QNB) / RT-PCR | A decrease of 28-37% in total muscarinic receptor binding was observed in the cortex and hippocampus of Alzheimer's patients.[2] Studies have also reported a significant reduction in CHRM3 mRNA expression in the brains of Alzheimer's patients. | |
| Bladder - Aging | Detrusor Muscle | Radioligand Binding ([3H]QNB) & qRT-PCR | A significant age-related decrease in total muscarinic receptor density (Bmax) was observed in males. A selective age-related decrease in M3 receptor mRNA expression was found in both males and females.[3][4] | |
| Normal Bladder Function | Detrusor Muscle | Radioligand Binding ([3H]QNB) | In individuals with normal bladder function, the M3 receptor subtype constitutes approximately 22% of the total muscarinic receptors in the detrusor muscle. The total muscarinic receptor density (Bmax) is approximately 181 fmol/mg protein.[3][4] |
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: M3 muscarinic receptor signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-M3R Autoantibodies
This protocol outlines the general steps for a sandwich ELISA to detect anti-M3 receptor autoantibodies in patient serum.
-
Coating: Microtiter plates are pre-coated with purified M3 muscarinic acetylcholine receptor protein.
-
Incubation with Samples: Patient serum samples (diluted in an appropriate buffer) and standards are added to the wells and incubated for 2 hours at 4°C. During this time, anti-M3R antibodies present in the samples bind to the immobilized receptor.[5]
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.
-
Detection Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added to each well and incubated for 1 hour at room temperature. This antibody binds to the captured anti-M3R autoantibodies.[5]
-
Washing: The plate is washed again to remove unbound detection antibody.
-
Substrate Incubation: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 30 minutes at room temperature. The HRP enzyme catalyzes a color change.[6]
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well to terminate the enzymatic reaction.
-
Data Acquisition: The absorbance of each well is measured at 450 nm using a microplate reader. The concentration of anti-M3R antibodies in the samples is determined by comparing their absorbance to the standard curve.
On-Cell Western Assay for Anti-M3R Autoantibodies
This cell-based assay provides a method for detecting autoantibodies that recognize the native conformation of the M3 receptor.
-
Cell Culture: A stable cell line expressing human M3 receptor tagged with a fluorescent protein (e.g., GFP) is cultured in multi-well plates.
-
Incubation with Plasma: Patient plasma samples are added to the wells containing the M3R-expressing cells and incubated.
-
Detection of Bound Antibodies: After incubation, the cells are washed to remove unbound antibodies. An infrared dye-conjugated anti-human IgG secondary antibody (e.g., IRDye800) is then added. This secondary antibody binds to the patient autoantibodies that have bound to the M3 receptors on the cell surface.[1]
-
Quantification: The intensity of the human IgG signal is measured using an infrared imaging system. The signal is normalized to the GFP signal to account for variations in cell number per well. This provides a quantitative measure of anti-M3R autoantibody levels.[1]
Radioligand Binding Assay for Muscarinic Receptors
This technique is used to determine the density (Bmax) and affinity (Kd) of muscarinic receptors in tissue samples.
-
Membrane Preparation: Tissue samples (e.g., bladder detrusor muscle) are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation with Radioligand: The membrane preparations are incubated with increasing concentrations of a radiolabeled muscarinic receptor antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB), in a binding buffer.[3]
-
Separation of Bound and Free Radioligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Measurement of Radioactivity: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Determination of Non-Specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled muscarinic antagonist (e.g., atropine).
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The Bmax (maximum number of binding sites) and Kd (dissociation constant) are then determined by Scatchard analysis of the saturation binding data.
Western Blotting for M3 Muscarinic Receptor
This method is used to detect and quantify the amount of M3 receptor protein in tissue samples.
-
Protein Extraction: Proteins are extracted from tissue homogenates using a lysis buffer containing detergents and protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the M3 muscarinic receptor.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate (for HRP-conjugated antibodies) or by detecting the fluorescent signal. The intensity of the bands corresponding to the M3 receptor is quantified using densitometry software. The results are typically normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. Muscarinic type 3 receptor autoantibodies are associated with anti-SSA/Ro autoantibodies in Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased muscarinic receptor binding in cerebral cortex and hippocampus in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor subtypes in human bladder detrusor and mucosa, studied by radioligand binding and quantitative competitive RT–PCR: changes in ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor subtypes in human bladder detrusor and mucosa, studied by radioligand binding and quantitative competitive RT-PCR: changes in ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. ELISA Protocols [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of Dolutegravir's M3 Metabolite in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical byproducts like the M3 metabolite of dolutegravir is a critical component of laboratory safety and environmental responsibility. While specific regulatory guidelines for the disposal of individual drug metabolites are not typically published, established procedures for the handling of chemical and pharmaceutical waste in a laboratory environment provide a clear framework. The M3 metabolite of dolutegravir is an inactive ether glucuronide, formed primarily by the UGT1A1 enzyme[1][2][3]. Its disposal should follow the general principles of non-hazardous pharmaceutical waste management, unless it is mixed with or exhibits characteristics of hazardous waste.
Core Disposal Procedures
The primary procedure for disposing of the M3 metabolite of dolutegravir generated in a research setting involves its classification, segregation, and subsequent disposal through a licensed waste management provider. Improper disposal methods, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and are not compliant with laboratory safety standards[4][5][6][7].
Step-by-Step Disposal Protocol:
-
Waste Characterization: The first crucial step is to determine the nature of the waste stream containing the M3 metabolite.
-
Is the M3 metabolite in a pure, solid form or dissolved in a solvent? If dissolved, the solvent's properties may dictate the disposal route (e.g., flammable, chlorinated).
-
Is the waste mixed with other chemicals? If so, the mixture must be characterized based on its most hazardous components.
-
Is the waste contaminated with biological material? Any such contamination would require the waste to be treated as biohazardous.
-
-
Segregation and Containment: Proper segregation is key to safe and compliant disposal.
-
Non-Hazardous Pharmaceutical Waste: If the M3 metabolite is in a solid form or dissolved in a non-hazardous aqueous solution, it should be collected in a designated, leak-proof container clearly labeled "Non-Hazardous Pharmaceutical Waste" or as per institutional guidelines. These containers are often color-coded, with blue being a common choice for non-hazardous pharmaceutical waste[4].
-
Hazardous Chemical Waste: If the M3 metabolite is in a solution containing hazardous solvents (e.g., flammable, corrosive, reactive, or toxic), it must be disposed of as hazardous chemical waste. This requires a specific, labeled container compatible with the waste's chemical properties. Hazardous pharmaceutical waste is typically collected in black containers[4].
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with the M3 metabolite must be placed in a puncture-resistant sharps container[8].
-
-
Labeling: All waste containers must be accurately labeled with the contents, including the name of the chemical(s), concentration(s), and any associated hazards.
-
Storage: Waste containers should be stored in a designated, secure area away from general laboratory traffic, pending collection by a certified waste disposal service.
-
Disposal: Arrange for the collection of the waste by a licensed environmental services company that specializes in pharmaceutical and laboratory chemical waste disposal[4][9]. These services will ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. The most common treatment method for pharmaceutical waste is incineration[4].
Quantitative Data Summary
While specific quantitative data for the disposal of the M3 metabolite is not available, the parent compound, dolutegravir, provides context for its metabolic fate.
| Parameter | Value | Source |
| Route of Elimination | Primarily through metabolism | [10] |
| Excretion in Feces | ~64% of the administered dose of dolutegravir | [1][3] |
| Excretion in Urine | ~31.6% of the administered dose of dolutegravir | [1][3] |
| Major Metabolite | Ether glucuronide (M3) | [1][2][3] |
| Enzyme responsible for M3 formation | UGT1A1 | [2] |
| Unchanged Dolutegravir in Urine | <1% of the dose | [10] |
This data indicates that dolutegravir is extensively metabolized, with the M3 glucuronide being a significant product that is primarily excreted.
Experimental Workflow for Waste Characterization
A crucial step before disposal is the proper characterization of the waste. The following is a general experimental protocol for characterizing a laboratory waste stream containing a drug metabolite like M3.
Methodology for Waste Stream Analysis:
-
Review of Generation Process: Document all chemical inputs into the process that generated the M3 metabolite waste. This includes all solvents, reagents, and catalysts.
-
Safety Data Sheet (SDS) Review: Consult the SDS for all components of the waste mixture to identify potential hazards (e.g., flammability, corrosivity, reactivity, toxicity).
-
pH Testing: Use a calibrated pH meter or pH strips to determine the corrosivity of aqueous waste streams.
-
Flash Point Determination: For organic solvent-containing waste, determine the flash point to assess flammability. This is typically done using a closed-cup tester.
-
Compatibility Testing: Before mixing different waste streams, perform a small-scale compatibility test to ensure no adverse reactions such as gas generation, precipitation, or excessive heat are produced.
This systematic approach ensures that the waste is correctly classified, enabling safe handling and compliant disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory-generated pharmaceutical waste, applicable to the M3 metabolite of dolutegravir.
Caption: Decision workflow for the disposal of M3 metabolite waste.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fda.gov [fda.gov]
- 3. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. fda.gov [fda.gov]
- 8. actenviro.com [actenviro.com]
- 9. triumvirate.com [triumvirate.com]
- 10. Pharmacokinetics of dolutegravir in HIV-seronegative subjects with severe renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for Dolutegravir and its Metabolites
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling dolutegravir and its metabolites, such as the M3 metabolite. In the absence of specific data for the M3 metabolite, it is imperative to adhere to the handling precautions established for the parent compound, dolutegravir.
Hazard Identification and Personal Protective Equipment
Dolutegravir is an active pharmaceutical ingredient that requires careful handling to avoid potential health risks. The primary hazards include the potential for skin and serious eye irritation, and it may be harmful if swallowed.[1] Furthermore, studies have indicated possible risks of hepatotoxicity (liver damage) and hypersensitivity reactions associated with dolutegravir.[2][3][4][5] As of current documentation, no specific occupational exposure limits have been set for dolutegravir.[6]
To mitigate these risks, the following personal protective equipment (PPE) is essential:
| PPE Category | Recommended Specifications |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when working in areas with insufficient ventilation or if dust formation is likely.[1][7][8] For high-risk procedures, a full-facepiece airline respirator operating in positive pressure mode may be necessary.[1] |
| Hand Protection | Chemically resistant and compatible gloves should be worn to prevent skin contact.[7][8] It is crucial to inspect gloves for any defects before each use.[1][9] |
| Eye Protection | Protective eyeglasses or chemical safety goggles equipped with side-shields that conform to EN166 (EU) or NIOSH (US) standards are mandatory.[1][7][8] |
| Body Protection | Appropriate protective clothing, such as a lab coat and, if necessary, impervious garments, should be worn to prevent skin exposure.[1][6][7] |
Operational and Disposal Protocols
Engineering Controls: To ensure a safe working environment, all handling of dolutegravir and its metabolites should be conducted in a well-ventilated laboratory.[6][7][8] The use of a mechanical exhaust system is required to minimize inhalation exposure.[7] Furthermore, readily accessible safety showers and eye wash stations are critical emergency preparedness measures.[6][7]
Handling and Storage: When handling the compound, direct contact with skin, eyes, and clothing must be avoided.[7] Inhalation of dust or aerosols should be prevented through proper engineering controls and respiratory protection.[1] Always wash hands thoroughly after handling the material.[1][7] For storage, keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from any incompatible substances.[1][7]
Spill and Accidental Release: In the event of a spill, the area should be evacuated to ensure personnel safety.[6][8] Individuals involved in the cleanup must wear the appropriate PPE.[6][8] During cleanup, avoid generating dust.[8][9] The spilled material should be carefully swept up and placed in a suitable, closed container for disposal.[1][9] The contaminated area must be thoroughly decontaminated after the material has been removed.[7]
Disposal: All waste materials containing dolutegravir or its metabolites must be disposed of in strict accordance with all applicable local, state, and federal regulations.[9] It is recommended to engage a licensed hazardous material disposal company for the disposal of excess and expired materials.[9] This substance should not be flushed down the toilet; instead, a medicine take-back program should be considered where available.[10]
Experimental Workflow and Safety Logic
The following diagrams illustrate a generalized workflow for handling potent pharmaceutical compounds and the logical process for selecting appropriate PPE.
Caption: General workflow for handling potent pharmaceutical compounds.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. esschemco.com [esschemco.com]
- 2. Dolutegravir Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 3. Dolutegravir Tivicay - Treatment - National HIV PrEP Curriculum [hivprep.uw.edu]
- 4. gskpro.com [gskpro.com]
- 5. Post-marketing safety concerns with dolutegravir: a pharmacovigilance study based on the FDA adverse event reporting system database. - CzeekV インデックス [czeek.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biosynth.com [biosynth.com]
- 8. echemi.com [echemi.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Dolutegravir - Chicago Colorectal [chicagocolorectal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
